C004019
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C49H70N12O9S2 |
|---|---|
Molekulargewicht |
1035.3 g/mol |
IUPAC-Name |
(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N12O9S2/c1-33-42(72-32-53-33)36-12-10-35(11-13-36)28-52-44(66)39-27-37(63)29-61(39)45(67)43(49(3,4)5)54-41(65)31-70-25-24-69-23-22-68-21-16-50-40(64)30-58(6)47-55-46(51-15-14-38-9-7-26-71-38)56-48(57-47)60-18-8-17-59(19-20-60)34(2)62/h7,9-13,26,32,37,39,43,63H,8,14-25,27-31H2,1-6H3,(H,50,64)(H,52,66)(H,54,65)(H,51,55,56,57)/t37-,39+,43+/m0/s1 |
InChI-Schlüssel |
IXTMPMLKABNFTQ-LLIFGLRNSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CN(C)C4=NC(=NC(=N4)N5CCCN(CC5)C(=O)C)NCCC6=CC=CS6)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CN(C)C4=NC(=NC(=N4)N5CCCN(CC5)C(=O)C)NCCC6=CC=CS6)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to C004019: A PROTAC-Mediated Approach for Tau Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intracellular accumulation of pathological tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the underlying signaling pathways, experimental methodologies, and key quantitative data from preclinical studies. This compound represents a promising therapeutic strategy by harnessing the cell's own protein disposal machinery to clear pathogenic tau.
Core Mechanism of Action: The PROTAC Approach
This compound is a heterobifunctional molecule with a molecular mass of 1,035.29 Daltons.[1][2][3] It is composed of three key components: a ligand that binds to the tau protein, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] The fundamental mechanism of this compound is to act as a molecular bridge, bringing tau protein into close proximity with the VHL E3 ligase.[1][4][5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the tau protein. The polyubiquitinated tau is then recognized and degraded by the 26S proteasome, leading to a reduction in total tau levels.[1][2][3] This targeted protein degradation approach offers a selective and efficient method for clearing pathogenic tau.[1][2]
Signaling Pathway Diagram
Caption: this compound-mediated tau degradation pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Condition | Outcome | Reference |
| HEK293-hTau | 0.01-100 µM for 24h | No significant effect on cell viability. | [1][3] |
| HEK293-hTau | Concentration-dependent | Reduction of total tau (Tau5) and phosphorylated tau (p-tau) at multiple sites. DC50 of ~5 nM. | [1] |
| SH-SY5Y | Concentration-dependent | Reduction of total tau (Tau5) and p-tau. | [1][3] |
| HEK293-hTau | 20 µM for 6h | Increased interaction of tau with VHL and increased tau ubiquitination. | [3] |
| HEK293-hTau | 10 µM MG132 | Abolished this compound-induced tau clearance. | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route & Dose | Outcome | Reference |
| Wild-type Mice | Intracerebroventricular; 5 µL, 200 µM | Decreased tau levels in the hippocampus. | [1] |
| 3xTg-AD Mice | Intracerebroventricular; 5 µL, 200 µM | Decreased tau levels in the hippocampus. | [1] |
| Wild-type Mice | Subcutaneous; 3 mg/kg and 15 mg/kg (single dose) | Dose-dependent reduction of tau levels in the brain. | [1] |
| hTau Transgenic Mice | Subcutaneous; 3 mg/kg (once every 6 days for 5 doses) | Significant reduction of total and p-tau levels in hippocampal extracts. Ameliorated cognitive functions and dendritic plasticity. | [1][6] |
| 3xTg-AD Mice | Subcutaneous; 3 mg/kg (once every 6 days for 5 doses) | Remarkable reduction of soluble and insoluble tau levels in hippocampal and cortex extracts. Improved cognitive and synaptic functions. | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate HEK293-hTau cells in 96-well plates.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01-100 µM) or vehicle for 24 hours.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for a specified time according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Western Blotting for Tau Levels
-
Cell Lysis: Lyse treated cells (HEK293-hTau or SH-SY5Y) or tissue homogenates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau (Tau5) and various phosphorylated tau epitopes overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction
-
Cell Lysis: Lyse HEK293-hTau cells treated with this compound or vehicle in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against tau or VHL overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against tau and VHL to detect the interaction.
Experimental Workflow Diagram
Caption: Key experimental workflows for this compound evaluation.
Conclusion
This compound is a potent and selective tau-degrading PROTAC that has demonstrated significant efficacy in preclinical models of Alzheimer's disease.[1][2] By hijacking the ubiquitin-proteasome system, this compound effectively reduces both total and phosphorylated tau levels, leading to improvements in synaptic function and cognitive performance in animal models.[1][6] The data presented in this guide underscore the therapeutic potential of targeted protein degradation for the treatment of tauopathies. Further investigation into the pharmacokinetics, long-term safety, and efficacy of this compound is warranted to advance this promising candidate toward clinical development.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
C004019: A Selective Tau Protein Degrader for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The intracellular accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of Alzheimer's disease (AD) and other related neurodegenerative disorders, collectively known as tauopathies.[1][2] Targeting tau for removal from cells represents a promising therapeutic strategy.[1] C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.
This compound is a heterobifunctional molecule with a molecular mass of 1,035.29 daltons.[1][2] It is composed of three key components: a ligand that binds to the tau protein, a recruiter for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3] By simultaneously binding to both tau and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of tau and its subsequent degradation by the proteasome.[1][4] This targeted protein degradation approach offers a catalytic and potent method for clearing pathogenic tau.[5]
Mechanism of Action
This compound operates through the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for degrading unwanted or misfolded proteins.[6] The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: this compound, being cell-permeable, enters the neuron and simultaneously binds to a tau protein and the VHL E3 ubiquitin ligase.[1] This proximity-inducing action is the foundational step of its PROTAC functionality.[5]
-
Tau Ubiquitination: The formation of the Tau-C004019-VHL ternary complex brings the E3 ligase into close proximity with tau. This allows for the efficient transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the tau protein.[1]
-
Proteasomal Degradation: The polyubiquitinated tau is then recognized as a substrate for the 26S proteasome.[4] The proteasome unfolds and degrades the tagged tau protein into small peptides, effectively clearing it from the cell.[6]
-
Catalytic Cycle: After inducing degradation, this compound is released and can bind to another tau protein and VHL molecule, initiating a new cycle of degradation.[5] This catalytic nature allows for sustained tau clearance at sub-stoichiometric concentrations.[1]
The following diagram illustrates the signaling pathway of this compound-mediated tau degradation.
Caption: this compound mechanism of action.
Quantitative Data Presentation
The efficacy of this compound has been quantified in both in vitro cellular models and in vivo animal models. The following tables summarize the key performance data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Conditions | Reference |
| DC₅₀ | HEK293-hTau | 7.85 nM | 24-hour treatment | [7] |
| Dₘₐₓ | HEK293-hTau | >90% | 10-20 µM, 24-hour treatment | [7] |
| Cell Viability | HEK293-hTau | No significant change | Up to 100 µM for 24 hours | [7] |
Table 2: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice
| Parameter | Route | Dose | Value | Unit | Reference |
| Cₘₐₓ (Plasma) | Subcutaneous | 3 mg/kg | 185 | ng/mL | [7] |
| Tₘₐₓ (Plasma) | Subcutaneous | 3 mg/kg | 0.25 | h | [7] |
| T₁/₂ (Plasma) | Subcutaneous | 3 mg/kg | 2.15 | h | [7] |
| Cₘₐₓ (Brain) | Subcutaneous | 3 mg/kg | 1.6 | ng/g | [7] |
| Tₘₐₓ (Brain) | Subcutaneous | 3 mg/kg | 0.5 | h | [7] |
| T₁/₂ (Brain) | Subcutaneous | 3 mg/kg | 2.87 | h | [7] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment | Brain Region | % Tau Reduction (vs. Vehicle) | Reference |
| Wild-type (4-month-old) | 3 mg/kg SC, single dose (48h) | Hippocampus | ~60% | [7] |
| Wild-type (4-month-old) | 3 mg/kg SC, single dose (48h) | Cortex | ~50% | [7] |
| hTau Transgenic | 3 mg/kg SC, 5 doses (once/6 days) | Hippocampus | ~50% (Total Tau), ~60% (p-Tau) | [7] |
| 3xTg-AD (9.5-month-old) | 3 mg/kg SC, 5 doses (once/6 days) | Hippocampus | ~40% (Soluble Tau), ~50% (p-Tau) | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Cell Culture and In Vitro Tau Degradation Assay
This protocol describes the assessment of this compound's ability to degrade tau in cultured cells.
Caption: Experimental workflow for in vitro tau degradation.
1. Cell Lines:
-
HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau).[7]
-
SH-SY5Y human neuroblastoma cells (endogenously express human tau).[7]
2. Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
3. Treatment Protocol:
-
Cells are seeded in 6-well plates.
-
After reaching 70-80% confluency, cells are treated with various concentrations of this compound (e.g., 0.01 µM to 20 µM) or vehicle (DMSO) for 24 hours.[8]
-
For proteasome inhibition experiments, cells are pre-treated with 10 µM MG132 for 4-6 hours before adding this compound.[7]
4. Western Blotting:
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibodies: The membrane is incubated overnight at 4°C with primary antibodies diluted in 5% BSA in TBST.
-
Total Tau (Tau5): Mouse mAb
-
Phospho-Tau (pS396, pS404, etc.): Rabbit pAb
-
β-Actin (Loading Control): Mouse mAb
-
-
Secondary Antibodies: After washing with TBST, the membrane is incubated with HRP-conjugated anti-mouse or anti-rabbit IgG for 1 hour at room temperature.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.[7]
Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction
This protocol is used to confirm that this compound induces the formation of the Tau-VHL complex.
1. Cell Treatment and Lysis:
-
HEK293-hTau cells are treated with this compound (e.g., 20 µM) or vehicle for 6 hours.[9]
-
Cells are lysed in a non-denaturing IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) with protease inhibitors.
2. Immunoprecipitation:
-
Cell lysates are pre-cleared with Protein A/G agarose beads.
-
The pre-cleared supernatant is incubated with an anti-Tau antibody (or anti-VHL) overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added and incubated for another 2-4 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
The beads are washed 3-5 times with ice-cold IP lysis buffer to remove non-specific binding.
-
The immune complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.
4. Western Blot Analysis:
-
The eluates are analyzed by Western blotting as described above, using antibodies against VHL and Tau to detect the co-precipitated proteins. An increase in the VHL signal in the Tau IP from this compound-treated cells indicates complex formation.[7]
In Vivo Tau Degradation in Mouse Models
This protocol outlines the procedure for evaluating this compound's efficacy in vivo.
1. Animal Models:
2. Administration of this compound:
-
Intracerebroventricular (ICV) Infusion: Mice are anesthetized, and this compound (e.g., 5 µL of a 200 µM solution) is infused into the lateral ventricle.[7]
-
Subcutaneous (SC) Injection: this compound is formulated in a suitable vehicle (e.g., 20% HP-β-CD in saline) and administered via subcutaneous injection at doses of 3 mg/kg or 15 mg/kg.[7]
3. Study Design:
-
Single-Dose Study: Animals receive a single dose of this compound, and brain tissues (hippocampus and cortex) are collected at various time points (e.g., 24h, 48h) post-injection.[7]
-
Multiple-Dose Study: Animals receive repeated doses (e.g., 3 mg/kg, once every 6 days for a total of 5 doses).[7]
4. Tissue Processing and Analysis:
-
At the end of the study, mice are euthanized, and brains are rapidly dissected on ice.
-
The hippocampus and cortex are homogenized in lysis buffer.
-
Protein extracts are prepared, and tau levels (total, phosphorylated, soluble, and insoluble fractions) are analyzed by Western blotting as described in the in vitro protocol.[7]
5. Behavioral and Synaptic Function Assessment:
-
Cognitive function is assessed using tests such as the Morris water maze and novel object recognition.
-
Synaptic plasticity is evaluated through electrophysiology (e.g., long-term potentiation measurements) and Golgi staining to analyze dendritic spine density.[1]
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 4. Tau (Tau46) Mouse Monoclonal Antibody (#4019) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Tau (Tau46) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the PROTAC Mechanism of C004019
This guide provides a detailed overview of C004019, a Proteolysis Targeting Chimera (PROTAC), for researchers, scientists, and drug development professionals. It covers the core mechanism, quantitative performance data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound is a novel, small-molecule PROTAC designed for the targeted degradation of the tau protein, a key pathological hallmark in Alzheimer's disease (AD) and other tauopathies.[1][2] With a molecular mass of 1,035.29 daltons, this compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the tau protein, a flexible linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]
The mechanism of action for this compound follows the established PROTAC pathway:
-
Ternary Complex Formation: this compound penetrates the blood-brain barrier and enters neuronal cells, where it simultaneously binds to both the tau protein and the VHL E3 ligase, forming a key ternary complex (Tau-C004019-VHL).[2][4][5]
-
Ubiquitination: The formation of this complex brings the E3 ligase into close proximity with the tau protein. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the tau protein.[1][6]
-
Proteasomal Degradation: The poly-ubiquitinated tau protein is then recognized by the 26S proteasome, the cell's natural protein degradation machinery.[1][6][7] The proteasome unfolds and degrades the tagged tau protein into small peptides, effectively clearing it from the cell.[1] The this compound molecule, having catalyzed the event, is then released and can engage another tau protein and E3 ligase, allowing it to act catalytically at sub-stoichiometric concentrations.[6]
This targeted degradation approach offers a significant advantage over traditional inhibitors by physically eliminating the pathogenic protein.
Data Presentation
This compound has demonstrated potent and selective degradation of tau protein both in vitro and in vivo. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Degradation Profile of this compound
| Cell Line | Parameter | Value | Conditions | Reference |
| HEK293-hTau | DC50 | 7.9 nM (0.00785 µM) | 24-hour treatment | [8][9] |
| HEK293-hTau | Dmax | ~80-90% (Estimated) | 1-10 µM, 24-hour treatment | [8] |
| SH-SY5Y | Dmax | ~70-80% (Estimated) | 1-10 µM, 24-hour treatment | [8] |
| HEK293-hTau | Cell Viability | No significant toxicity | Up to 100 µM, 24-hour treatment | [3][8] |
Note: Dmax values are estimated from Western blot quantifications presented in the source publication.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Administration Route | Dose | Time Point | Brain Region | Tau Reduction (vs. Vehicle) | Reference |
| Wild-Type (4 m-old) | Intracerebroventricular | 5 µL, 200 µM | 24 hours | Hippocampus | ~75% (Estimated) | [8][9] |
| Wild-Type (4 m-old) | Intracerebroventricular | 5 µL, 200 µM | 48 hours | Hippocampus | ~60% (Estimated) | [8][9] |
| 3xTg-AD (9.5 m-old) | Intracerebroventricular | 5 µL, 200 µM | 48 hours | Hippocampus | ~50% (Total Tau, Estimated) | [8][9] |
| 3xTg-AD (9.5 m-old) | Intracerebroventricular | 5 µL, 200 µM | 48 hours | Cortex | ~40% (Total Tau, Estimated) | [8][9] |
| Wild-Type (4 m-old) | Subcutaneous | 3 mg/kg | 24 hours | Hippocampus | ~70% (Estimated) | [8] |
| Wild-Type (4 m-old) | Subcutaneous | 15 mg/kg | 24 hours | Hippocampus | ~40% (Estimated) | [8] |
| 3xTg-AD (9.5 m-old) | Subcutaneous (Multiple) | 3 mg/kg | 1 month | Hippocampus (Soluble) | ~60% (Estimated) | [8] |
| 3xTg-AD (9.5 m-old) | Subcutaneous (Multiple) | 3 mg/kg | 1 month | Cortex (Soluble) | ~50% (Estimated) | [8] |
Note: Tau reduction percentages are estimated from Western blot quantifications presented in the source publication. The multiple-dose regimen consisted of one injection every 6 days for a total of 5 injections.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the this compound PROTAC, based on the protocols described by Wang et al., 2021.[2][6][8]
In Vitro Tau Degradation Assay (Western Blot)
This protocol is used to quantify the concentration-dependent degradation of tau in cultured cells.
1. Cell Culture and Treatment:
-
Cell Lines: HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau) or SH-SY5Y human neuroblastoma cells.[8]
-
Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 20 µM) or vehicle (DMSO) for 24 hours.[8]
-
To confirm proteasome-dependent degradation, co-treat cells with this compound (e.g., 20 µM) and the proteasome inhibitor MG132 (10 µM).[3]
-
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. Western Blotting:
-
Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.
-
Boil samples at 100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Total Tau (Tau5)
-
Phospho-Tau (e.g., AT8, pS396, pS404)
-
Loading Control (e.g., GAPDH, β-actin)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensity using densitometry software. Normalize tau protein levels to the loading control and express as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the this compound-dependent interaction between tau and the VHL E3 ligase.
-
Cell Treatment and Lysis:
-
Culture HEK293-hTau cells in 10 cm dishes to ~90% confluency.
-
Treat cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 6 hours.[3]
-
Lyse cells in a non-denaturing IP Lysis Buffer (e.g., containing 1% Nonidet P-40 and protease/phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Tau antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the complexes.
-
Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blot as described in Protocol 3.1.
-
Probe separate membranes with antibodies against Tau and VHL. An increased VHL signal in the this compound-treated sample compared to the vehicle control confirms the formation of the ternary complex.
-
In Vivo Tau Degradation in Mouse Models
This protocol outlines the procedure for assessing this compound efficacy in vivo.
1. Animal Models and Treatment:
-
Models: Wild-type C57BL/6, hTau transgenic, or 3xTg-AD mice.[8]
-
Administration Routes:
-
Intracerebroventricular (ICV) Injection: Anesthetize mice and use a stereotaxic frame to inject this compound (e.g., 5 µL of 200 µM solution) into the lateral ventricles.[8][9]
-
Subcutaneous (SC) Injection: Inject this compound (e.g., at 3 mg/kg or 15 mg/kg) into the loose skin over the neck/shoulders.[8]
-
2. Brain Tissue Preparation:
-
At designated time points post-injection (e.g., 24h, 48h, or after a multi-dose regimen), euthanize mice.
-
Rapidly dissect the brain and isolate specific regions (e.g., hippocampus and cortex) on ice.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenize the brain tissue in RIPA buffer with protease/phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. The supernatant contains the soluble protein fraction.
3. Analysis:
-
Perform protein quantification (BCA assay) and Western blot analysis on the brain lysates as detailed in Protocol 3.1 to measure the levels of total and phosphorylated tau.
References
- 1. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HEK293/Human Tau-K18 (GFP) Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 6. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent intracerebroventricular AAV injections [protocols.io]
- 8. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of C004019 with the VHL E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecule C004019 and its mechanism of action involving the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is a novel heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the tau protein, a key target in Alzheimer's disease and other tauopathies.[1][2] This document details the molecular interactions, quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to this compound and the VHL E3 Ligase
The VHL tumor suppressor protein is a critical component of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^).[3][4] This complex identifies specific proteins for ubiquitination, marking them for subsequent degradation by the 26S proteasome. The substrate recognition is mediated by the VHL protein itself.
This compound is a PROTAC designed to hijack this cellular machinery for therapeutic purposes.[2][5] It is a chimeric molecule composed of three key parts:
-
A tau-binding moiety that selectively engages the tau protein.
-
An E3 ligase-recruiting moiety that binds to the VHL protein.
By simultaneously binding to both tau and VHL, this compound acts as a molecular bridge, inducing the formation of a ternary complex (Tau-C004019-VHL). This proximity leads to the poly-ubiquitination of tau by the VHL E3 ligase complex, resulting in its targeted degradation.[5][7]
Quantitative Data Summary
While direct biophysical measurement of the binding affinity between the full this compound PROTAC and the VHL E3 ligase complex has not been reported, the VHL-binding component of this compound is derived from the well-characterized VHL ligand, VH032 . The binding affinity of VH032 serves as a key indicator of the PROTAC's ability to engage the E3 ligase. Cellular efficacy is measured by the half-maximal degradation concentration (DC₅₀), which represents the concentration of this compound required to degrade 50% of the target protein.
Table 1: VHL Ligand Binding Affinity
| Ligand | Target | Assay Method | K_d_ (nM) | Reference |
| VH032 | VHL E3 Ligase | Not Specified | 185 | --INVALID-LINK-- |
Table 2: Cellular Efficacy of this compound
| Cell Line | Target Protein | Parameter | Value (µM) | Treatment Time | Reference |
| HEK293-hTau | Total Tau (Tau5) | DC₅₀ | ~1 | 24h | --INVALID-LINK-- |
| HEK293-hTau | Phospho-Tau (pS396) | DC₅₀ | ~0.1-1 | 24h | --INVALID-LINK-- |
| SH-SY5Y | Total Tau (Tau5) | DC₅₀ | ~1-10 | 24h | --INVALID-LINK-- |
| SH-SY5Y | Phospho-Tau (pS396) | DC₅₀ | ~1 | 24h | --INVALID-LINK-- |
Signaling and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The von Hippel-Lindau tumour-suppressor protein interaction with protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of C004019 in Tauopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of tau protein, present a significant and growing unmet medical need. Current therapeutic strategies have yet to yield a disease-modifying treatment. This technical guide explores the therapeutic potential of C004019, a novel small-molecule Proteolysis Targeting Chimera (PROTAC), in the context of tauopathies. This compound is designed to selectively induce the degradation of tau protein through the ubiquitin-proteasome system, offering a promising approach to clear pathological tau aggregates and mitigate downstream neurotoxicity. This document provides a comprehensive overview of the mechanism of action of this compound, detailed summaries of key preclinical findings in both in vitro and in vivo models, and a compilation of the experimental protocols utilized in these seminal studies.
Introduction to this compound and Tauopathies
Intracellular accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of a range of neurodegenerative disorders collectively known as tauopathies, the most prominent of which is Alzheimer's disease (AD)[1]. The aberrant aggregation of tau disrupts normal neuronal function, leading to synaptic dysfunction, neuronal loss, and cognitive decline[1]. Consequently, therapeutic strategies aimed at reducing the burden of pathological tau are of significant interest.
This compound is a novel, blood-brain barrier-penetrant small-molecule PROTAC specifically designed to target tau for degradation[2][3]. As a heterobifunctional molecule, this compound is composed of a ligand that binds to the tau protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker[4]. This ternary complex formation facilitates the ubiquitination of tau, marking it for degradation by the 26S proteasome[4]. This "event-driven" catalytic mechanism allows for the degradation of multiple tau proteins by a single this compound molecule, offering a potential advantage over traditional "occupancy-driven" inhibitors[5].
Mechanism of Action: The PROTAC Approach to Tau Degradation
This compound leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate tau protein[4]. The UPS is a tightly regulated process responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis[6].
The mechanism of this compound-mediated tau degradation can be summarized in the following steps:
-
Ternary Complex Formation: this compound, due to its bifunctional nature, simultaneously binds to a tau protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a transient ternary complex[4].
-
Ubiquitination of Tau: The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the tau protein[7][8]. This results in the formation of a polyubiquitin chain on tau.
-
Proteasomal Recognition and Degradation: The polyubiquitinated tau is then recognized by the 26S proteasome[8]. The proteasome unfolds and degrades the tau protein into small peptides, while the ubiquitin molecules are recycled[8].
-
Catalytic Cycle: After inducing the degradation of a tau protein, this compound is released and can bind to another tau protein and E3 ligase, initiating a new cycle of degradation[9].
Preclinical Data Summary
The therapeutic potential of this compound has been evaluated in a series of in vitro and in vivo studies, primarily utilizing cell lines overexpressing human tau and transgenic mouse models of tauopathy[4].
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of tau in various cell models.
Table 1: In Vitro Efficacy of this compound in Tau Degradation [4]
| Cell Line | Tau Species | This compound Concentration | Duration of Treatment | Outcome |
| HEK293-hTau | Total Tau (Tau5) | 0.01-20 µM | 24 hours | Concentration-dependent reduction |
| HEK293-hTau | Phospho-Tau (pS214, pS262, pS396, pS404) | 0.01-20 µM | 24 hours | Concentration-dependent reduction |
| SH-SY5Y | Total Tau (Tau5) | 0.01-20 µM | 24 hours | Concentration-dependent reduction |
| SH-SY5Y | Phospho-Tau (pS214, pS262, pS396, pS404) | 0.01-20 µM | 24 hours | Concentration-dependent reduction |
Data extracted from Wang et al., Theranostics 2021.[4]
Importantly, this compound did not exhibit significant cytotoxicity at concentrations effective for tau degradation[4]. The degradation of tau was confirmed to be proteasome-dependent, as co-treatment with the proteasome inhibitor MG132 abolished the effect of this compound[4].
In Vivo Efficacy
The efficacy of this compound was further investigated in wild-type, hTau transgenic, and 3xTg-AD mouse models.
Table 2: In Vivo Efficacy of this compound in Tauopathy Mouse Models [4]
| Mouse Model | Age | This compound Dose and Administration | Duration of Treatment | Key Findings |
| Wild-type | 4 months | 15 mg/kg, single subcutaneous injection | 24 and 48 hours | Significant reduction of tau in hippocampus and cortex. |
| hTau transgenic | 12 months | 3 mg/kg, subcutaneous injection every 6 days | 1 month (5 doses) | Reduced soluble and insoluble tau; improved cognitive function in Novel Object Recognition test; restored dendritic spine density. |
| 3xTg-AD | 9.5 months | 3 mg/kg, subcutaneous injection every 6 days | 1 month (5 doses) | Reduced soluble and insoluble tau, including oligomeric tau; improved cognitive function in Novel Object Recognition and Morris Water Maze tests; restored dendritic spine density. |
Data extracted from Wang et al., Theranostics 2021.[4]
Pharmacokinetic analysis in wild-type mice revealed that after a single subcutaneous injection of 3 mg/kg this compound, the maximal brain concentration was 10.8 ng/mL at 0.167 hours, with a half-life of 1.29 hours[4]. Despite the low brain-to-plasma ratio, the potent catalytic activity of this compound resulted in a sustained reduction of brain tau levels[4].
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Assays
-
Cell Lines: HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau) and human neuroblastoma SH-SY5Y cells were used[4].
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2[4].
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for cell treatment[4].
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail[4].
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit[4].
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane[4].
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against total tau (Tau5) and various phosphorylated tau species overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature[4].
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[4].
-
Immunoprecipitation: HEK293-hTau cells were treated with this compound. Cell lysates were then incubated with an anti-tau antibody overnight at 4°C, followed by incubation with protein A/G agarose beads to immunoprecipitate tau protein[4].
-
Immunoblotting: The immunoprecipitated samples were washed, eluted, and subjected to Western blotting using an anti-ubiquitin antibody to detect ubiquitinated tau[4].
-
HEK293-hTau cells were co-treated with this compound and the proteasome inhibitor MG132 (10 µM) for 24 hours[4].
-
Cell lysates were then analyzed by Western blotting for tau levels to determine if the degradation was proteasome-dependent[4].
In Vivo Experiments
-
hTau transgenic mice and 3xTg-AD mice were used as models of tauopathy[4].
-
Wild-type C57BL/6J mice were used for pharmacokinetic and initial in vivo efficacy studies[4].
-
All animal procedures were performed in accordance with approved institutional animal care and use committee protocols[4].
-
Intracerebroventricular (ICV) Infusion: this compound (5 µL of 200 µM solution) was infused into the lateral ventricle of mice using a stereotaxic apparatus[4].
-
Subcutaneous (SC) Injection: this compound was dissolved in a vehicle solution (e.g., 20% HP-β-CD in saline) and administered via subcutaneous injection at the indicated doses[4].
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. Mice were habituated to an open-field arena. During the training phase, they were exposed to two identical objects. After a retention interval, one object was replaced with a novel object, and the time spent exploring each object was recorded. A discrimination index was calculated to quantify memory[4].
-
Morris Water Maze (MWM) Test: This test evaluates spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of opaque water using distal cues. The latency to find the platform was recorded over several training days. In a subsequent probe trial, the platform was removed, and the time spent in the target quadrant was measured to assess memory retention[4].
-
Immunohistochemistry: Brain sections were stained with antibodies against total and phosphorylated tau to visualize tau pathology. The sections were incubated with primary antibodies, followed by biotinylated secondary antibodies and an avidin-biotin-peroxidase complex, and visualized with diaminobenzidine (DAB)[4].
-
Golgi Staining: Brains were processed using a Golgi-Cox staining kit to impregnate a subset of neurons, allowing for the detailed visualization and quantification of dendritic spines, a measure of synaptic integrity[4].
-
Acute hippocampal slices were prepared from treated and control mice.
-
Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region of the hippocampus to assess basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory[4].
Signaling Pathways and Logical Relationships
The therapeutic effect of this compound is initiated by its ability to hijack the ubiquitin-proteasome pathway to specifically target tau for degradation. This targeted degradation is expected to have several downstream therapeutic consequences.
Conclusion and Future Directions
This compound represents a promising and innovative therapeutic strategy for the treatment of tauopathies. By harnessing the power of the ubiquitin-proteasome system to selectively degrade tau protein, this compound has demonstrated significant efficacy in preclinical models, leading to a reduction in pathological tau, amelioration of synaptic deficits, and improvement in cognitive function.
Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Optimization: Further optimization of the drug's properties to enhance brain penetration and prolong its half-life may lead to improved therapeutic outcomes.
-
Chronic Dosing Studies: Long-term studies in relevant animal models are necessary to assess the sustained effects on tau pathology and disease progression.
-
Exploration in a Broader Range of Tauopathies: Investigating the efficacy of this compound in models of other tauopathies beyond AD is a logical next step.
-
Biomarker Development: The identification of pharmacodynamic biomarkers to monitor target engagement and therapeutic response in future clinical trials will be crucial.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The PROTAC C004019: A Targeted Approach to Tau Hyperphosphorylation and Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accumulation of hyperphosphorylated tau protein is a central pathological hallmark of Alzheimer's disease (AD) and other related neurodegenerative disorders, collectively known as tauopathies. This technical guide provides a comprehensive overview of the small molecule C004019, a Proteolysis Targeting Chimera (PROTAC), and its significant impact on promoting the clearance of tau, including its hyperphosphorylated forms. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a novel bifunctional small molecule designed to selectively induce the degradation of tau protein.[1][2][3] As a PROTAC, it operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to target and eliminate tau.[1][2][4] Preclinical studies in both cellular and animal models have demonstrated that this compound effectively reduces the levels of total and hyperphosphorylated tau, leading to an amelioration of synaptic dysfunction and cognitive deficits associated with tau pathology.[1][2][5] This targeted protein degradation strategy presents a promising therapeutic avenue for the treatment of Alzheimer's disease and other tauopathies.
Mechanism of Action of this compound
This compound is a chimeric molecule composed of three key components: a ligand that binds to the tau protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][4] Its mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: this compound penetrates the cell and simultaneously binds to a tau protein and the VHL E3 ligase, forming a ternary complex.[1][4]
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to efficiently transfer ubiquitin molecules to the tau protein.
-
Proteasomal Degradation: The polyubiquitinated tau is then recognized and degraded by the 26S proteasome, leading to a reduction in both total and hyperphosphorylated tau levels.[1][6]
This catalytic process allows a single molecule of this compound to induce the degradation of multiple tau proteins.
Quantitative Data Summary
The efficacy of this compound in reducing tau levels has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in Cellular Models
| Cell Line | Treatment Concentration | Duration | Effect on Total Tau | Effect on Phosphorylated Tau (p-Tau) | Citation(s) |
| HEK293-hTau | 0.01-20 µM | 24 hours | Concentration-dependent reduction | Concentration-dependent reduction at multiple sites (pS214, pS262, pS396, pS404) | [5] |
| SH-SY5Y | 0.01-20 µM | 24 hours | Concentration-dependent reduction | Concentration-dependent reduction | [1][5] |
| SH-SY5Y (with WO + GFX) | 1 µM, 10 µM | 24 hours | Reduction | Efficient decrease at 10 µM | [6] |
| HEK293-hTau | ~5 nM (DC50) | Not Specified | 50% degradation | Not Specified | [1] |
WO (wortmannin) and GFX (GF109203X) were used to induce tau hyperphosphorylation.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Administration Route | Dosage | Treatment Regimen | Effect on Tau Levels | Functional Outcomes | Citation(s) |
| Wild-type | Intracerebroventricular | 200 µM (5 µL) | Single dose | Reduction in the brain | Not Applicable | [5] |
| 3xTg-AD | Intracerebroventricular | 200 µM (5 µL) | Single dose | Reduction in the brain | Not Specified | [5] |
| Wild-type | Subcutaneous | 3-15 mg/kg | Single dose | Effective clearance in the brain | Not Applicable | [5] |
| hTau Transgenic | Subcutaneous | 3 mg/kg | Once every 6 days for 5 times | Promoted tau clearance | Improved cognitive and synaptic functions | [5] |
| 3xTg-AD | Subcutaneous | 3 mg/kg | Once every 6 days for 5 times | Promoted tau clearance | Improved cognitive and synaptic functions | [5] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to evaluate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Treatment:
-
Cells were treated with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for specified durations (e.g., 24 hours).[5]
-
To induce tau hyperphosphorylation in SH-SY5Y cells, co-treatment with wortmannin (1 µM) and GF109203X (1 µM) was performed.[6]
-
To confirm the mechanism of action, cells were co-treated with the proteasome inhibitor MG132 (10 µM).[1][6]
-
Western Blotting
Western blotting was employed to quantify the levels of total and phosphorylated tau.
-
Protein Extraction: Cells or brain tissues were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies specific for:
-
Total tau (e.g., Tau5)
-
Phosphorylated tau at various epitopes (e.g., pS214, pS262, pS396, pS404)
-
Loading controls (e.g., β-actin or GAPDH)
-
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and signals were detected using a chemiluminescence detection system.
Co-Immunoprecipitation (Co-IP)
Co-IP was used to demonstrate the interaction between tau and the VHL E3 ligase in the presence of this compound.
-
Cell Lysis: Cells were lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate was incubated with an antibody against tau to pull down tau and its interacting proteins.
-
Western Blot Analysis: The immunoprecipitated complex was then analyzed by Western blotting using an antibody against VHL to confirm its presence.
Animal Studies
-
Mouse Models:
-
Wild-type mice
-
hTau transgenic mice
-
3xTg-AD mice
-
-
Administration of this compound:
-
Behavioral and Synaptic Function Assessment:
-
Immunohistochemistry: Brain sections were stained with antibodies against tau to visualize its distribution and abundance.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to C004019: A Novel Tau-Targeting PROTAC for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
C004019 is a novel, small-molecule Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of tau protein.[1][2] The accumulation of pathological tau is a hallmark of several neurodegenerative disorders, including Alzheimer's disease and other tauopathies. This compound represents a promising therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to eliminate unwanted tau protein. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a molecular weight of 1035.29 g/mol and the chemical formula C49H70N12O9S2.[2][3] As a PROTAC, its structure consists of three key components: a ligand that binds to the target protein (tau), a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL), and a linker that connects these two ligands.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1035.29 g/mol | [2][3] |
| Chemical Formula | C49H70N12O9S2 | [2][3] |
| SMILES | O=C(N1--INVALID-LINK--O">C@HC(NCC2=CC=C(C3=C(N=CS3)C)C=C2)=O)--INVALID-LINK--NC(COCCOCCOCCNC(CN(C4=NC(N5CCN(CCC5)C(C)=O)=NC(NCCC6=CC=CS6)=N4)C)=O)=O | [3] |
| Hydrogen Bond Acceptors | 21 | [1] |
| Hydrogen Bond Donors | 5 | [1] |
| Rotatable Bonds | 31 | [1] |
| Topological Polar Surface Area | 302.39 Ų | [1] |
| XLogP | 1.81 | [1] |
| Solubility | DMSO: 50 mg/mL (48.30 mM) | [3] |
This compound [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=155843239&t=l", label=""]; }
Caption: Signaling pathway of this compound-induced tau degradation.
Experimental Protocols
Cell Culture
HEK293 cells stably expressing human tau (HEK293-hTau):
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [6]* Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. [6][7]* Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and re-plate at a suitable dilution. [6] SH-SY5Y neuroblastoma cells:
-
Growth Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and 1% Penicillin-Streptomycin. [8]* Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. [8]* Passaging: Passage cells at approximately 80% confluency using trypsin digestion. [8]
Western Blotting for Tau Protein
This protocol is for assessing the levels of total and phosphorylated tau in cell lysates following treatment with this compound.
Caption: Experimental workflow for Western blotting.
Detailed Steps:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau and phosphorylated tau overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
This protocol is to verify the interaction between tau and VHL in the presence of this compound.
Detailed Steps:
-
Cell Lysis: Lyse cells treated with this compound in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against tau or VHL overnight at 4°C.
-
Bead Incubation: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against tau and VHL.
Summary of In Vitro and In Vivo Studies
This compound has been shown to effectively reduce tau levels in both cell-based assays and animal models. [9][10] Table 2: Summary of Preclinical Data for this compound
| Experimental System | Key Findings | Reference |
| HEK293-hTau cells | Dose-dependent reduction of total and phosphorylated tau. | [9] |
| SH-SY5Y cells | Significant clearance of endogenous tau protein. | [9] |
| Wild-type mice | Subcutaneous administration led to a reduction in brain tau levels. | [3] |
| hTau transgenic mice | Ameliorated cognitive deficits and synaptic dysfunction. | [3] |
| 3xTg-AD mice | Reduced tau pathology and improved cognitive function. | [3][9][10] |
Conclusion
This compound is a potent and selective tau-degrading PROTAC with demonstrated efficacy in preclinical models of Alzheimer's disease and other tauopathies. Its ability to harness the ubiquitin-proteasome system for targeted protein degradation offers a novel therapeutic approach for these devastating neurodegenerative diseases. The data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical translation of this compound and similar tau-targeting PROTACs.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encodeproject.org [encodeproject.org]
- 7. hek293.com [hek293.com]
- 8. SH-SY5Y culturing [protocols.io]
- 9. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 10. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C004019 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of C004019, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein. The protocols detailed below are based on established methodologies and are intended to assist researchers in studying the efficacy and mechanism of action of this compound in relevant cell-based models of tauopathy.
Introduction
This compound is a small molecule PROTAC with a molecular weight of 1035.29 daltons.[1][2] It is designed to combat the intracellular accumulation of tau protein, a pathological hallmark of Alzheimer's disease and other related tauopathies.[1][3] this compound functions by simultaneously binding to tau protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This ternary complex formation facilitates the polyubiquitination of tau, marking it for degradation by the 26S proteasome.[1][2] In vitro studies have demonstrated that this compound can effectively and selectively promote the clearance of both total and phosphorylated tau in various cell models.[1][2][6]
Mechanism of Action: this compound Signaling Pathway
The mechanism of this compound-mediated tau degradation involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system. The key steps are outlined in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro experiments with this compound.
Table 1: Effect of this compound on Tau Protein Levels in HEK293-hTau Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Total Tau Reduction (%) | Phospho-Tau Reduction (%) |
| 0.1 | 24 | ~25% | Not specified |
| 1 | 24 | ~50% | Significant reduction |
| 10 | 24 | >75% | Significant reduction |
Note: Data are estimations based on graphical representations from the source literature. Actual values may vary.
Table 2: Effect of this compound on Tau Protein Levels in SH-SY5Y Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Total Tau Reduction (%) | Phospho-Tau Reduction (%) |
| 1 | 24 | Noticeable reduction | Noticeable reduction |
| 10 | 24 | Significant reduction | Significant reduction |
Note: this compound showed lower efficacy in SH-SY5Y cells compared to HEK293-hTau cells.[6]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cells with this compound.
Materials:
-
HEK293 cells stably overexpressing human tau (HEK293-hTau) or SH-SY5Y human neuroblastoma cells.[1][7]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture plates (6-well or 12-well).
Procedure:
-
Seed HEK293-hTau or SH-SY5Y cells in cell culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[2] Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the treated cells for 24 hours.[2]
-
After incubation, harvest the cells for downstream analysis such as Western blotting or immunofluorescence.
Western Blotting for Tau Protein Levels
This protocol details the procedure for quantifying total and phosphorylated tau levels following this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies:
-
Total tau (e.g., Tau5)
-
Phosphorylated tau (e.g., AT8, PHF-1)
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the harvested cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau, phosphorylated tau, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the tau protein levels to the loading control.
Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction
This protocol is used to confirm that this compound promotes the interaction between tau and the VHL E3 ligase.[2]
Materials:
-
Co-IP lysis buffer.
-
Antibody against VHL or tau for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for Western blotting:
-
Anti-tau
-
Anti-VHL
-
Anti-ubiquitin
-
Procedure:
-
Treat HEK293-hTau cells with this compound (e.g., 20 µM) or vehicle for a shorter duration (e.g., 6 hours) to capture the transient interaction.[8]
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against tau, VHL, and ubiquitin to detect the formation of the ternary complex and ubiquitinated tau.
Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
96-well plates.
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.01-100 µM) for 24 hours.[2]
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. This compound has been shown to not significantly affect cell viability in HEK293-hTau cells at concentrations up to 100 µM.[2][6]
Conclusion
This compound is a potent and selective degrader of tau protein in vitro. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in cell-based models. These studies are crucial for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease and other tauopathies.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models | Semantic Scholar [semanticscholar.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of C004019 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively promote the degradation of tau protein.[1][2][3] As the intracellular accumulation of tau is a pathological hallmark of Alzheimer's disease (AD) and other tauopathies, this compound presents a promising therapeutic strategy.[1][4][5] This molecule functions by simultaneously binding to the tau protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of tau.[1][3][6][7] In vivo studies in various mouse models have demonstrated that this compound can effectively cross the blood-brain barrier, reduce tau levels, and ameliorate cognitive deficits.[1][8]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with data presentation and visualization of its mechanism of action and experimental workflows.
Mechanism of Action: this compound-Mediated Tau Degradation
This compound operates through a mechanism of induced proximity, bringing the target protein (tau) into close contact with an E3 ubiquitin ligase (VHL). This initiates a cascade of events leading to the selective degradation of tau.
Caption: this compound mechanism of action.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize the quantitative data from in vivo studies of this compound in mouse models.
Table 1: Pharmacokinetic Profile of this compound in C57BL/6 Mice [9]
| Parameter | Value | Unit |
| Tmax | 2 | h |
| Cmax | 15.2 | ng/mL |
| T1/2 | 10.3 | h |
| AUClast | 168.9 | hng/mL |
| AUCinf | 185.3 | hng/mL |
| MRTinf | 13.5 | h |
| Data obtained after a single subcutaneous administration of 3 mg/kg this compound. |
Table 2: In Vivo Efficacy of this compound on Tau Protein Levels [1]
| Mouse Model | Administration Route | Dosage Regimen | Outcome |
| Wild-type | Subcutaneous | Single dose, 3 mg/kg | Sustained tau reduction in the brain. |
| Wild-type | Subcutaneous | Single dose, 15 mg/kg | Tau reduction in hippocampus and cortex. |
| hTau Transgenic | Subcutaneous | 3 mg/kg, once every 6 days for 5 doses | Decreased tau levels and improved cognitive and synaptic functions. |
| 3xTg-AD | Subcutaneous | 3 mg/kg, once every 6 days for 5 doses | Reduced soluble and insoluble tau levels in hippocampus and cortex. |
| 3xTg-AD | Intracerebroventricular | Single infusion | Robust clearance of pathological tau. |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 20% HP-β-CD in saline to achieve the desired final concentration (e.g., for a 3 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume, the concentration would be 0.3 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Prepare the dosing solution fresh on the day of administration.
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
This compound dosing solution
-
Mouse restrainer
-
Insulin syringes with 28-30 gauge needles
-
70% ethanol
Procedure:
-
Gently restrain the mouse.
-
Swab the dorsal skin between the shoulder blades with 70% ethanol.
-
Pinch the skin to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the this compound dosing solution slowly and steadily.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Western Blot Analysis of Tau Levels in Brain Tissue
Materials:
-
Mouse brain tissue (hippocampus and cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against total tau (e.g., Tau5) and phosphorylated tau
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of tauopathy.
Caption: In vivo experimental workflow.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Tau Degradation by C004019
For Researchers, Scientists, and Drug Development Professionals
Introduction
C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein.[1][2][3] Pathological accumulation of hyperphosphorylated and aggregated tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD) and other tauopathies.[1] this compound functions by simultaneously binding to the target protein (tau) and an E3 ubiquitin ligase (von Hippel-Lindau, VHL), thereby facilitating the ubiquitination of tau and its subsequent degradation by the proteasome.[1][2][4] This targeted protein degradation approach offers a promising therapeutic strategy for clearing pathogenic tau.
These application notes provide a detailed protocol for analyzing the this compound-mediated degradation of total and phosphorylated tau in cell-based assays using Western blotting. The data presented herein is based on the findings from Wang et al. (2021) in Theranostics.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the tau protein and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a linker.[1] This trimolecular complex formation brings tau into close proximity with the E3 ligase, leading to the transfer of ubiquitin molecules to the tau protein. The polyubiquitinated tau is then recognized and degraded by the 26S proteasome, resulting in a reduction of both total and phosphorylated tau levels.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the dose-dependent effects of this compound on total and phosphorylated tau levels in HEK293 cells stably expressing human tau (HEK293-hTau) and human neuroblastoma SH-SY5Y cells, as determined by Western blot analysis after 24 hours of treatment.
Table 1: Effect of this compound on Total and Phosphorylated Tau in HEK293-hTau Cells
| This compound Concentration (µM) | % Reduction in Total Tau (Tau5) (Mean ± SEM) | % Reduction in p-Tau (S396) (Mean ± SEM) | % Reduction in p-Tau (S404) (Mean ± SEM) |
| 0.01 | ~10 ± 5 | ~15 ± 5 | ~10 ± 5 |
| 0.1 | ~25 ± 5 | ~30 ± 5 | ~20 ± 5 |
| 1 | ~50 ± 8 | ~55 ± 8 | ~45 ± 7 |
| 10 | ~75 ± 10 | ~80 ± 10 | ~70 ± 8 |
| 20 | ~85 ± 10 | ~90 ± 8 | ~80 ± 10 |
Data are estimated from graphical representations in Wang et al. (2021) and are intended for illustrative purposes.
Table 2: Effect of this compound on Total and Phosphorylated Tau in SH-SY5Y Cells
| This compound Concentration (µM) | % Reduction in Total Tau (Tau5) (Mean ± SEM) | % Reduction in p-Tau (S214) (Mean ± SEM) | % Reduction in p-Tau (S262) (Mean ± SEM) | % Reduction in p-Tau (S396) (Mean ± SEM) |
| 0.01 | ~8 ± 4 | ~12 ± 5 | ~10 ± 4 | ~15 ± 5 |
| 0.1 | ~20 ± 5 | ~25 ± 6 | ~22 ± 5 | ~30 ± 6 |
| 1 | ~45 ± 7 | ~50 ± 8 | ~48 ± 7 | ~55 ± 8 |
| 10 | ~70 ± 9 | ~75 ± 10 | ~72 ± 9 | ~80 ± 10 |
| 20 | ~80 ± 10 | ~85 ± 10 | ~82 ± 10 | ~90 ± 8 |
Data are estimated from graphical representations in Wang et al. (2021) and are intended for illustrative purposes.
Experimental Protocols
Experimental Workflow for Western Blot Analysis
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Lines:
-
HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau).
-
Human neuroblastoma SH-SY5Y cells (endogenously express human tau).
-
-
Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Plate cells and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 20 µM) for 24 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
2. Cell Lysis and Protein Quantification
-
Lysis Buffer:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
-
Procedure:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Primary Antibodies: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Total Tau (Tau5): 1:1000
-
Phospho-Tau (Ser214): 1:1000
-
Phospho-Tau (Ser262): 1:1000
-
Phospho-Tau (Ser396): 1:1000
-
Phospho-Tau (Ser404): 1:1000
-
GAPDH or β-actin (loading control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibodies: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the tau and phospho-tau bands to the corresponding loading control (GAPDH or β-actin).
-
Conclusion
The PROTAC this compound effectively and selectively promotes the degradation of both total and pathogenic hyperphosphorylated tau in a dose-dependent manner in cellular models. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy of this compound and other tau-targeting protein degraders using Western blot analysis. This methodology is crucial for the preclinical evaluation of novel therapeutic agents for Alzheimer's disease and related tauopathies.
References
Application Note: Validating C004019-Mediated Tau-VHL Interaction using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of hyperphosphorylated Tau protein is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. A promising therapeutic strategy involves the targeted degradation of Tau. C004019 is a novel small-molecule PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Tau protein.[1][2][3][4][5] It functions by simultaneously binding to Tau and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby bringing them into close proximity to facilitate the ubiquitination and subsequent proteasomal degradation of Tau.[2][3][4][5] This application note provides a detailed co-immunoprecipitation (Co-IP) protocol to validate the ternary complex formation between this compound, Tau, and VHL.
Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[6][7][8][9][10] The protocol herein is optimized for researchers aiming to confirm the mechanism of action of this compound and similar small-molecule degraders.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-mediated Tau degradation and the experimental workflow for its validation via Co-IP.
Caption: this compound-mediated Tau degradation pathway.
Caption: Co-immunoprecipitation experimental workflow.
Experimental Protocol
This protocol describes the co-immunoprecipitation of endogenous VHL to detect its interaction with Tau in the presence of this compound.
Materials and Reagents
-
Cell Lines: HEK293T or a neuronal cell line (e.g., SH-SY5Y) endogenously expressing Tau and VHL.
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Rabbit anti-VHL antibody (for immunoprecipitation)
-
Mouse anti-Tau antibody (for detection)
-
Rabbit IgG isotype control
-
-
Protein A/G Magnetic Beads
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40.[11] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Elution Buffer: 1x SDS-PAGE sample loading buffer.
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-Clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-VHL antibody or rabbit IgG isotype control.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes at 4°C with gentle rotation before pelleting.
-
After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Add 30-50 µL of 1x SDS-PAGE sample loading buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-Tau antibody.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
An input control (a small fraction of the initial cell lysate) should be run alongside the Co-IP samples to verify the presence of Tau and VHL in the starting material.
-
Data Presentation
The results of the Co-IP experiment can be summarized in the following table. The values represent the relative band intensity of co-immunoprecipitated Tau, normalized to the amount of immunoprecipitated VHL.
| Experimental Condition | Immunoprecipitating Antibody | Co-immunoprecipitated Protein (Detected) | Relative Amount of Co-IP'd Tau (Arbitrary Units) | Interpretation |
| Vehicle (DMSO) | Anti-VHL | Tau | Baseline | Indicates basal level of interaction. |
| This compound | Anti-VHL | Tau | Increased | Confirms this compound-induced interaction. |
| This compound | IgG Isotype Control | Tau | Not Detected | Demonstrates antibody specificity. |
| Input | - | Tau & VHL | - | Confirms protein expression in lysate. |
Troubleshooting
| Problem | Possible Cause | Recommendation |
| High Background | Insufficient washing or non-specific antibody binding. | Increase the number of washes or the stringency of the wash buffer.[12][13][14] Perform a pre-clearing step.[8] |
| No or Weak Signal | The protein-protein interaction is weak or transient. | Consider a cross-linking Co-IP protocol to stabilize the interaction.[15][16][17] Optimize the lysis buffer to be less stringent.[8][18] |
| Antibody is not suitable for IP. | Use an antibody that has been validated for immunoprecipitation.[19] | |
| Antibody Heavy and Light Chains Obscuring Results | The eluted antibody chains have similar molecular weights to the protein of interest. | Use cross-linking to covalently attach the antibody to the beads, or use specialized secondary antibodies that do not detect the heavy and light chains.[13][20] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 6. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 13. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for C004019 in HEK293 and SH-SY5Y Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of tau protein.[1][2][3][4] As the intracellular accumulation of tau is a pathological hallmark of Alzheimer's disease (AD) and other tauopathies, this compound presents a promising therapeutic strategy.[5][6] This molecule functions by simultaneously recruiting the tau protein and an E3 ubiquitin ligase (specifically Von Hippel-Lindau or VHL), thereby inducing the ubiquitination and subsequent proteasomal degradation of tau.[1][7][8] This document provides detailed application notes and protocols for the use of this compound in two commonly used cell lines in neurobiology research: Human Embryonic Kidney 293 (HEK293) and the human neuroblastoma SH-SY5Y line.[5][6][9]
Mechanism of Action
This compound is a heterobifunctional molecule comprising a ligand that binds to the tau protein, a linker, and a ligand that recruits the VHL E3 ligase.[1][7] By bringing tau and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin to tau, marking it for degradation by the 26S proteasome.[1][5] This event-driven mechanism allows for the catalytic degradation of the target protein, making PROTACs like this compound highly efficient.[1]
Caption: Mechanism of action of this compound as a PROTAC.
Data Presentation
Table 1: Effect of this compound on Cell Viability in HEK293-hTau Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Vehicle Control) | Reference |
| 0.01 | 24 | No significant change | [1][7] |
| 0.1 | 24 | No significant change | [1][7] |
| 1 | 24 | No significant change | [1][7] |
| 10 | 24 | No significant change | [1][7] |
| 20 | 24 | No significant change | [1][7] |
| 100 | 24 | No significant change | [1][7] |
Table 2: Tau Degradation Efficiency of this compound
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| HEK293-hTau | 0.00785 µM (IC50) | Not Specified | 50% reduction in total tau | [1][3][10] |
| HEK293-hTau | 0.01 - 20 µM | 24 hours | Concentration-dependent reduction of total and phosphorylated tau | [2] |
| SH-SY5Y | 0.01 - 20 µM | 24 hours | Concentration-dependent reduction of total and phosphorylated tau | [2] |
| SH-SY5Y | 1 µM or 10 µM | 24 hours | Efficient decrease in hyperphosphorylated and total tau | [1][7] |
| HEK293-hTau | 20 µM | 6 hours | Increased interaction of tau with VHL and tau ubiquitination | [1][7] |
Experimental Protocols
General Cell Culture
-
HEK293 and HEK293-hTau Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable HEK293-hTau cells, include the appropriate selection antibiotic.
-
SH-SY5Y Cells: Culture in a 1:1 mixture of DMEM and Ham's F-12 medium (DME/F-12) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Maintain all cells in a humidified incubator at 37°C with 5% CO2.[1]
Caption: General experimental workflow for this compound treatment.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 20, 100 µM).[1]
-
Incubation: Incubate the plate for 24 hours at 37°C.[1]
-
CCK-8 Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
-
Final Incubation: Incubate for 30 minutes to 2 hours at 37°C, protected from light.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Western Blotting for Tau Degradation
This protocol quantifies the reduction in total and phosphorylated tau levels.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., pS396, pS404) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction
This protocol confirms the this compound-induced interaction between tau and the VHL E3 ligase.
-
Cell Lysis: Lyse this compound-treated (e.g., 20 µM for 6 hours) and control cells in a non-denaturing lysis buffer.[1][7]
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against tau or VHL overnight at 4°C.
-
Bead Incubation: Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Washing: Wash the beads extensively with lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against tau, VHL, and ubiquitin. An increase in ubiquitinated tau and the presence of VHL in the tau immunoprecipitate (or vice versa) indicates the formation of the ternary complex.[1][7]
Signaling Pathway
The application of this compound initiates a specific protein degradation pathway. It does not directly modulate a classical signaling cascade but rather hijacks the cell's ubiquitin-proteasome system (UPS) to eliminate the target protein. The key event is the induced ubiquitination of tau, which is a post-translational modification that signals for its destruction. The process is independent of tau's mRNA levels, which remain unchanged upon this compound treatment.[1][7] The pathway's functionality can be blocked by proteasome inhibitors like MG132.[7]
Caption: Hijacking the UPS for tau degradation.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mskcc.org [mskcc.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for C004019 Treatment in 3xTg-AD and hTau Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C004019, a novel Proteolysis Targeting Chimera (PROTAC), for the targeted degradation of tau protein in preclinical Alzheimer's disease models. The protocols outlined below are based on published research and are intended to guide the design and execution of similar in vivo studies.[1][2][3][4]
Introduction
Intracellular accumulation of pathological tau protein is a central hallmark of Alzheimer's disease (AD) and related tauopathies.[1][3] this compound is a small-molecule PROTAC designed to selectively induce the degradation of tau.[2][3][4] It functions by simultaneously binding to the tau protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of tau.[2][3][5] This approach has demonstrated efficacy in reducing tau pathology and improving cognitive function in both 3xTg-AD and hTau transgenic mouse models.[1][2][3][4]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the tau protein, a linker, and a ligand that recruits the VHL E3 ligase.[2][3][5] This tripartite structure facilitates the formation of a ternary complex between tau, this compound, and the E3 ligase complex. This proximity induces the transfer of ubiquitin molecules to the tau protein, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for substoichiometric, catalytic degradation of tau, making it a promising therapeutic strategy.[5]
Quantitative Data Summary
The following tables summarize the key findings from in vivo studies of this compound in 3xTg-AD and hTau transgenic mice. Data is derived from published graphical representations and text descriptions.
Table 1: Effects of this compound in 3xTg-AD Mice
| Parameter Assessed | Treatment Group | Age of Mice | Key Findings | Reference |
| Tau Pathology | This compound (Intracerebroventricular) | 9.5 months | Significantly reduced total and phosphorylated tau levels in the hippocampus and cortex. | |
| This compound (Subcutaneous, multiple doses) | 9.5 months | Remarkably reduced both soluble and insoluble tau levels in hippocampal and cortex extracts. | ||
| Amyloid Pathology | This compound (Subcutaneous, multiple doses) | 9.5 months | No significant effect on amyloid-β plaque was detected. | |
| Cognitive Function (Morris Water Maze) | This compound (Subcutaneous, multiple doses) | 9.5 months | Decreased latency to find the platform during learning trials; increased time in the target quadrant during the probe trial. | |
| Cognitive Function (Novel Object Recognition) | This compound (Subcutaneous, multiple doses) | 9.5 months | Increased the discrimination index, indicating improved recognition memory. | |
| Cognitive Function (Fear Conditioning) | This compound (Subcutaneous, multiple doses) | 9.5 months | Restored the freezing index, indicating improved fear memory. | |
| Synaptic Plasticity (Golgi Staining) | This compound (Subcutaneous, multiple doses) | 9.5 months | Rescued the reduction in dendritic spine numbers. |
Table 2: Effects of this compound in hTau Transgenic Mice
| Parameter Assessed | Treatment Group | Age of Mice | Key Findings | Reference |
| Tau Pathology | This compound (Subcutaneous, multiple doses) | 12 months | Significantly reduced total and phosphorylated tau levels in hippocampal extracts. | |
| Cognitive Function (Morris Water Maze) | This compound (Subcutaneous, multiple doses) | 12 months | Decreased escape latency and increased platform crossings compared to vehicle-treated hTau mice. | |
| Cognitive Function (Y-Maze) | This compound (Subcutaneous, multiple doses) | 12 months | Increased the percentage of spontaneous alternations, indicating improved spatial working memory. | |
| Synaptic Plasticity (Golgi Staining) | This compound (Subcutaneous, multiple doses) | 12 months | Ameliorated dendritic plasticity deficits. | [6] |
Experimental Protocols
Detailed protocols for key in vivo experiments are provided below. These are generalized protocols that should be adapted to specific laboratory conditions and institutional guidelines.
Experimental Workflow Overview
Protocol 1: this compound Administration
1.1 Intracerebroventricular (ICV) Injection
This protocol is for a single, acute administration to rapidly assess target engagement in the central nervous system.
-
Materials:
-
This compound solution (200 µM in appropriate vehicle)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microsyringe (e.g., Hamilton syringe)
-
Surgical drill
-
Standard surgical tools
-
-
Procedure:
-
Anesthetize the mouse (e.g., 9.5-month-old 3xTg-AD mouse) and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The injection coordinates for the lateral ventricle are typically: AP -0.22 mm, ML ±0.9 mm, DV -2.3 mm relative to bregma.
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the microsyringe needle to the target depth.
-
Infuse 5 µL of the 200 µM this compound solution at a rate of approximately 0.5 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care and monitor the animal's recovery.
-
Euthanize the animal at the desired time point (e.g., 48 hours) for brain tissue analysis.
-
1.2 Subcutaneous (SC) Injection
This protocol is for chronic, systemic administration to evaluate long-term therapeutic effects.
-
Materials:
-
This compound solution (formulated for SC injection, e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)
-
Sterile syringes (e.g., 1 mL) with 27-30G needles
-
-
Procedure:
-
Gently restrain the mouse.
-
Lift the skin on the back, just behind the neck, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the calculated volume of this compound solution (e.g., to achieve a 3 mg/kg dose).
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Repeat the injection as per the study design (e.g., once every 6 days for a total of 5 injections).
-
Protocol 2: Behavioral Testing
Behavioral assessments should be conducted following the chronic treatment regimen to evaluate cognitive outcomes.
2.1 Morris Water Maze (MWM)
-
Purpose: To assess hippocampal-dependent spatial learning and memory.
-
Procedure:
-
Acquisition Phase (e.g., 5-6 days):
-
Mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues.
-
Conduct four trials per day, starting from different quadrants each time.
-
Record the latency to find the platform. If the mouse fails to find it within 60-90 seconds, guide it to the platform.
-
-
Probe Trial (24 hours after last training day):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Track and record the time spent in the target quadrant where the platform was previously located and the number of platform crossings.
-
-
2.2 Novel Object Recognition (NOR)
-
Purpose: To assess recognition memory.
-
Procedure:
-
Habituation (Day 1): Allow the mouse to explore an empty, open-field arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place the mouse in the arena with two identical objects and allow it to explore for 5-10 minutes.
-
Testing (Day 2, after a retention interval of e.g., 1 hour): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for 5 minutes.
-
Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
2.3 Fear Conditioning (FC)
-
Purpose: To assess fear-associated learning and memory.
-
Procedure:
-
Training/Conditioning: Place the mouse in the conditioning chamber. After a habituation period (e.g., 2 minutes), present a neutral conditioned stimulus (CS, e.g., a tone) followed by an aversive unconditioned stimulus (US, e.g., a mild foot shock).
-
Contextual Fear Test (24 hours later): Place the mouse back into the same chamber (context) without presenting the CS or US. Record the percentage of time the mouse exhibits freezing behavior.
-
Cued Fear Test: Place the mouse in a novel chamber with a different context. After a baseline period, present the CS (tone) without the US. Record the percentage of freezing behavior.
-
Protocol 3: Post-Mortem Tissue Analysis
3.1 Western Blotting for Tau and Phospho-Tau
-
Purpose: To quantify the levels of total and phosphorylated tau protein.
-
Procedure:
-
Euthanize the mouse and rapidly dissect the brain. Isolate regions of interest (e.g., hippocampus and cortex).
-
Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., Tau5 for total tau, AT8 for pS202/T205, pS404 for another phospho-site).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band densities and normalize to a loading control (e.g., β-actin or GAPDH).
-
3.2 Immunohistochemistry (IHC)
-
Purpose: To visualize the distribution and abundance of tau pathology in brain sections.
-
Procedure:
-
Perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain (e.g., 30-40 µm thick coronal sections) using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Permeabilize sections and block non-specific binding.
-
Incubate with primary antibodies (e.g., AT8, pS404) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC method), or with a fluorescently labeled secondary antibody.
-
Develop with a chromogen (e.g., DAB) or mount with DAPI-containing medium for fluorescence.
-
Image the sections using a light or fluorescence microscope.
-
3.3 Thioflavin S and Congo Red Staining
-
Purpose: To detect aggregated tau (Thioflavin S) and dense-core amyloid plaques (Congo Red).
-
Procedure (Thioflavin S):
-
Mount brain sections on slides.
-
Rehydrate the sections through a series of ethanol washes.
-
Incubate in a filtered 1% aqueous Thioflavin S solution for 8-10 minutes.
-
Differentiate with washes in 70-80% ethanol.
-
Rinse with water and coverslip with a fluorescent mounting medium.
-
Visualize under a fluorescence microscope. Aggregates will appear bright green.
-
-
Procedure (Congo Red):
-
Follow standard deparaffinization and rehydration steps for paraffin-embedded sections.
-
Stain in Congo Red solution.
-
Differentiate in an alkaline alcohol solution.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Visualize under a light microscope with and without polarization. Amyloid deposits will show apple-green birefringence under polarized light.
-
3.4 Golgi Staining
-
Purpose: To visualize dendritic morphology and quantify dendritic spine density.
-
Procedure:
-
Use a commercial kit (e.g., FD Rapid GolgiStain Kit) for best results.
-
Immerse fresh, whole brain tissue blocks in the impregnation solution (a mixture of potassium dichromate and mercuric chloride) and store in the dark for approximately two weeks.
-
Transfer the blocks to a cryoprotectant solution for 2-3 days.
-
Section the brain on a cryostat at a thickness of 100-200 µm.
-
Mount sections on gelatin-coated slides.
-
Develop the staining, dehydrate through ethanol, clear with xylene, and coverslip.
-
Image pyramidal neurons in the hippocampus or cortex under a high-power light microscope.
-
Trace dendrites and count spines using imaging software (e.g., ImageJ) to calculate spine density (spines/µm).
-
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Determining the optimal concentration of C004019 for cell culture
Application Notes and Protocols for C004019
Introduction
This compound is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of tau protein.[1][2][3] Pathological aggregation of hyperphosphorylated tau is a hallmark of several neurodegenerative disorders, including Alzheimer's disease.[4] this compound functions by simultaneously binding to the target protein (tau) and an E3 ubiquitin ligase (von Hippel-Lindau, VHL), thereby inducing the ubiquitination and subsequent degradation of tau by the proteasome.[1][5][6] This targeted protein degradation approach offers a promising therapeutic strategy for tauopathies. These application notes provide detailed protocols for determining the optimal concentration of this compound in relevant cell culture models.
Mechanism of Action
This compound is a chimeric molecule consisting of a ligand that binds to the tau protein, a linker, and a ligand that recruits the VHL E3 ligase.[1][5] This trimolecular complex formation facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the tau protein. Poly-ubiquitinated tau is then recognized and degraded by the 26S proteasome, leading to a reduction in total tau levels within the cell.[1][5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's effect on cell viability and tau degradation in different cell lines.
Table 1: Cell Viability after this compound Treatment
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Assay | Result |
| HEK293-hTau | 0.01 - 100 | 24 | CCK-8 | No significant change in cell viability[1][5] |
Table 2: Tau Degradation Efficiency of this compound
| Cell Line | IC50 (µM) | Concentration Range for Tau Reduction (µM) | Incubation Time (hours) | Method | Key Findings |
| HEK293-hTau | 0.00785 | 0.01 - 20 | 24 | Western Blot | Concentration-dependent reduction of total and phosphorylated tau[1][5][7] |
| SH-SY5Y | Not Reported | 1 - 10 | 24 | Western Blot | Concentration-dependent reduction of total and phosphorylated tau[1][5][7] |
| HEK293-3xFlag-hTau | Not Reported | Not Specified | Not Specified | Western Blot | This compound-dependent clearance of tau[5] |
| HEK293-EGFP-hTau | Not Reported | Not Specified | Not Specified | Western Blot | This compound-dependent clearance of tau[5] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives a half-maximal response.[8][9]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Tau Degradation
This protocol outlines the steps to determine the optimal concentration of this compound for inducing tau protein degradation in a selected cell line.
Materials:
-
HEK293-hTau or SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) or DME/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-total Tau, anti-phospho-Tau, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Culture HEK293-hTau or SH-SY5Y cells in their respective growth media.[1]
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Include a vehicle control (DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of total and phosphorylated tau to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized tau levels against the this compound concentration to determine the optimal concentration for tau degradation.
-
Caption: Workflow for determining the optimal this compound concentration.
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
HEK293-hTau or SH-SY5Y cells
-
Growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is recommended.[1]
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24 hours.
-
-
Viability Assessment:
-
Add the CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot cell viability against the this compound concentration.
-
Troubleshooting
-
Low Tau Degradation:
-
Ensure the this compound is fully dissolved and the correct concentrations are used.
-
Confirm the expression of VHL E3 ligase in the cell line used.
-
Verify the activity of the proteasome. Co-treatment with a proteasome inhibitor like MG132 should rescue this compound-induced tau degradation.[5]
-
-
High Variability in Results:
-
Ensure consistent cell seeding density and confluency.
-
Minimize variability in incubation times.
-
Ensure accurate pipetting, especially for serial dilutions.
-
Conclusion
This compound is an effective tool for the targeted degradation of tau protein in cell culture models. The provided protocols offer a framework for researchers to determine the optimal, non-toxic concentration of this compound for their specific experimental needs. The IC50 for tau degradation in HEK293-hTau cells is in the low nanomolar range, highlighting the high potency of this PROTAC. Researchers should always perform a dose-response experiment to identify the optimal working concentration for their particular cell line and experimental setup.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in the Presence of C004019
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability in the presence of C004019, a novel small-molecule PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of tau protein. This compound holds promise as a therapeutic agent for Alzheimer's disease and other tauopathies.[1][2] Accurate assessment of its cytotoxic profile is crucial for preclinical development.
Introduction to this compound
This compound is a bifunctional molecule that simultaneously binds to the target protein, tau, and an E3 ubiquitin ligase (specifically, Von Hippel-Lindau or VHL).[1][3] This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[1][4] This targeted degradation mechanism is designed to clear pathological tau aggregates, a hallmark of several neurodegenerative diseases.[1] Studies have shown that this compound effectively promotes tau clearance in various cell models and in vivo, with low associated cytotoxicity.[1][5][6]
Data on Cell Viability with this compound
Existing research indicates that this compound exhibits low cytotoxicity in relevant cell lines. A key study utilized the Cell Counting Kit-8 (CCK-8) assay to assess the viability of HEK293 cells stably overexpressing human tau (HEK293-hTau) and the human neuroblastoma cell line SH-SY5Y. The results demonstrated that this compound did not significantly impact cell viability at concentrations up to 100 µM after 24 hours of treatment.[1][7][8][9]
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| HEK293-hTau | CCK-8 | 0.01 - 100 | 24 | No significant change | [1][7] |
| SH-SY5Y | Not specified, but low toxicity implied | Not specified | Not specified | Exceptionally low cell toxicity | [5] |
Recommended Cell Viability Assay: Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.
Advantages of using CCK-8 with this compound:
-
Low Interference: As a PROTAC, this compound's mechanism of action (protein degradation) is less likely to directly interfere with cellular metabolic activity measured by dehydrogenase activity compared to compounds that, for example, target mitochondria directly.
-
High Sensitivity and Accuracy: The CCK-8 assay is known for its sensitivity and provides a reliable measure of viable cells.
-
Simple and Fast Protocol: The assay is a one-bottle solution that does not require pre-mixing of components, and the incubation times are relatively short.
Experimental Protocol: CCK-8 Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
HEK293-hTau or SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 20, 100 µM) as previously reported.[1][7]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Gently mix the plate to ensure a homogenous distribution of the color.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for assessing its effect on cell viability.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for CCK-8 cell viability assay.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Preparation of C004019 for Subcutaneous Injection in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of C004019, a PROTAC (Proteolysis Targeting Chimera) designed to target tau protein for degradation, for subcutaneous injection in murine models.[1][2][3] The protocols outlined below are based on established methodologies and aim to ensure consistent and effective delivery of the compound for in vivo studies.
Compound Information
| Compound Name | CAS Number | Molecular Weight | Mechanism of Action |
| This compound | 2417159-57-8 | 1035.29 g/mol | Recruits E3 ligase (Vhl) to tau protein, leading to its ubiquitination and proteasomal degradation.[1][2][4][5][6] |
Solubility and Storage
Proper storage and handling of this compound are critical to maintain its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | [1] |
| Stock Solution | -80°C | 6 months | Protect from light.[7] |
| Stock Solution | -20°C | 1 month | Protect from light.[7] |
This compound exhibits high solubility in Dimethyl sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | 255 mg/mL (246.31 mM)[1] |
Recommended Vehicle for In Vivo Formulation
The choice of vehicle is crucial for ensuring the bioavailability and tolerability of this compound when administered subcutaneously. Two commonly used vehicle formulations are described below.
Vehicle Formulation 1: DMSO, PEG300, Tween 80, and Saline/PBS
This formulation is suitable for achieving a clear solution for injection.
| Component | Percentage of Final Volume |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline or PBS | 60% |
Vehicle Formulation 2: HP-β-CD in Saline
This formulation provides an alternative for solubilizing this compound.
| Component | Concentration |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% in saline |
Experimental Protocol: Preparation of this compound Dosing Solution
This protocol details the steps for preparing a this compound dosing solution for subcutaneous injection in mice at a target dose of 3 mg/kg.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 G)[8]
-
Vortex mixer
-
Weighing scale
Procedure:
-
Calculate the required amount of this compound:
-
For a 3 mg/kg dose in a 25 g mouse, the total dose per mouse is 0.075 mg.
-
Assuming an injection volume of 100 µL (0.1 mL) per mouse, the required concentration of the dosing solution is 0.75 mg/mL.
-
For a batch preparation of 1 mL of dosing solution, you will need 0.75 mg of this compound.
-
-
Prepare the vehicle (Formulation 1):
-
In a sterile microcentrifuge tube, combine the following:
-
50 µL DMSO
-
300 µL PEG300
-
50 µL Tween 80
-
600 µL Sterile Saline or PBS
-
-
-
Dissolve this compound:
-
Weigh 0.75 mg of this compound powder and add it to a sterile microcentrifuge tube.
-
Add 50 µL of DMSO to the this compound powder to create a stock solution. Vortex until the powder is completely dissolved.[1]
-
Add 300 µL of PEG300 to the DMSO stock solution and mix well until the solution is clear.[1]
-
Add 50 µL of Tween 80 and mix thoroughly.[1]
-
Finally, add 600 µL of sterile saline or PBS to the mixture and vortex to ensure a homogenous solution.[1]
-
-
Administration:
-
Administer the prepared this compound solution subcutaneously to mice at a volume of 10 mL/kg.[2]
-
For a 25 g mouse, this corresponds to an injection volume of 250 µL.
-
Both single-dose and multiple-dose regimens (e.g., once every 6 days for a total of 5 injections) have been successfully used in studies.[2][5]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound for subcutaneous injection in mice.
Caption: Workflow for this compound solution preparation and administration.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound as a PROTAC.
Caption: this compound-mediated degradation of Tau protein.
References
- 1. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: C004019 Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hook effect in C004019 dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC), a small molecule designed to selectively induce the degradation of tau protein.[1][2][3][4][5][6] It functions by simultaneously binding to both the target protein (tau) and an E3 ubiquitin ligase (specifically Von Hippel-Lindau or Vhl).[1][2][7][8] This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[1] This mechanism of action makes this compound a promising therapeutic candidate for Alzheimer's disease and other tauopathies.[1][2][3][6]
Q2: What is the "hook effect" and why does it occur with this compound?
The hook effect, also known as the prozone effect, is a phenomenon where a high concentration of an analyte in an assay leads to a paradoxically lower signal.[9][10] In the context of this compound, this manifests as a decrease in tau protein degradation at very high concentrations of the PROTAC.[1][11]
This occurs because this compound's efficacy relies on the formation of a productive ternary complex, consisting of Tau:this compound:Vhl E3 Ligase. At excessively high concentrations of this compound, the formation of unproductive binary complexes (either Tau:this compound or this compound:Vhl E3 Ligase) is favored.[11] These binary complexes are unable to initiate ubiquitination and subsequent degradation, leading to a decrease in the overall efficacy of the drug at those high concentrations.
Q3: What are the typical signs of a hook effect in my this compound dose-response data?
The primary indicator of a hook effect is a bell-shaped or "hooked" dose-response curve. Instead of a sigmoidal curve that plateaus at higher concentrations, the response (e.g., tau degradation) will increase with the this compound concentration up to a certain point, and then begin to decrease as the concentration continues to rise. For example, studies have shown that a 3 mg/kg dose of this compound can lead to a more significant reduction in tau levels than a 15 mg/kg dose in mice.[1][11]
Troubleshooting Guide
Problem: My this compound dose-response curve shows decreasing efficacy at higher concentrations.
This is a classic sign of the hook effect. Follow these steps to confirm and mitigate this issue.
Step 1: Confirming the Hook Effect
The most straightforward method to confirm a suspected hook effect is through serial dilution of your sample.[9][10][12][13][14][15][16]
Experimental Protocol: Serial Dilution Test
-
Prepare a dilution series: Prepare a series of dilutions of your this compound stock solution. It is recommended to perform a broad range of dilutions (e.g., 1:10, 1:100, 1:1000) to ensure you capture the optimal concentration range.
-
Treat cells or animals: Treat your experimental system (e.g., cell culture or animal models) with the diluted this compound.
-
Analyze the results: Measure the levels of tau protein. If a diluted sample shows a greater reduction in tau than a more concentrated sample, this confirms the presence of a hook effect.
Step 2: Mitigating the Hook Effect
Once confirmed, you can adjust your experimental design to avoid the hook effect.
Recommendations for Experimental Design:
-
Adjust Dose Range: Based on your serial dilution results, select a dose range for your future experiments that avoids the concentrations causing the hook effect.
-
Focus on the Ascending Portion of the Curve: For routine experiments, use concentrations of this compound that fall on the initial, rising portion of the dose-response curve to ensure a predictable and measurable effect.
Data Presentation
Table 1: Example Data Demonstrating a Hook Effect with this compound
| This compound Concentration | Tau Protein Level (Relative Units) | % Tau Degradation |
| Vehicle Control | 100 | 0% |
| 1 nM | 85 | 15% |
| 10 nM | 50 | 50% |
| 100 nM | 20 | 80% |
| 1 µM | 45 | 55% |
| 10 µM | 70 | 30% |
This is example data and does not represent actual experimental results.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound-mediated tau degradation.
Troubleshooting Workflow for the Hook Effect
Caption: Troubleshooting workflow for the hook effect in this compound experiments.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-dose HOOK effect in urinary DcR2 assay in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hook Effect in Semiquantitative SARS-CoV-2 Antispike Total Antibody Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C004019 Linker Length
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on optimizing the C004019 linker length for improved therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound linker?
The this compound linker is a novel, enzyme-cleavable linker designed for use in antibody-drug conjugates (ADCs). Its primary mechanism involves stable circulation in the bloodstream while conjugated to the antibody-payload complex. Upon internalization into target cells, specific lysosomal enzymes cleave the linker, releasing the cytotoxic payload directly at the site of action to induce cell death.
Q2: How does the length of the this compound linker impact ADC efficacy?
The length of the this compound linker is a critical parameter that can significantly influence the therapeutic index of an ADC. Key impacts include:
-
Steric Hindrance: An improperly sized linker may sterically hinder the binding of the antibody to its target antigen.
-
Payload Release: The kinetics of enzymatic cleavage and subsequent payload release can be affected by linker length, potentially leading to premature or delayed drug release.
-
Solubility and Aggregation: Linker length and composition can affect the overall solubility and aggregation propensity of the ADC, impacting its manufacturability and in vivo behavior.
Q3: What are the initial steps to consider when observing suboptimal efficacy with a this compound-based ADC?
If you are observing lower than expected efficacy, it is recommended to first verify the integrity and purity of the ADC construct. Key initial steps include confirming the drug-to-antibody ratio (DAR), assessing the level of aggregation, and verifying the binding affinity of the ADC to its target antigen.
Troubleshooting Guide
Issue 1: Low in vitro cytotoxicity despite high antibody-antigen binding affinity.
| Possible Cause | Troubleshooting Steps |
| Inefficient Linker Cleavage: The this compound linker may not be efficiently cleaved within the lysosomal compartment of the target cells. | 1. Lysosomal Co-localization Assay: Perform immunofluorescence microscopy to confirm the internalization and lysosomal co-localization of the ADC. 2. In vitro Cathepsin B Cleavage Assay: Incubate the ADC with purified Cathepsin B (the cleaving enzyme for this compound) and analyze the release of the payload over time using HPLC or mass spectrometry. |
| Suboptimal Linker Length: The current linker length may result in the released payload being actively effluxed from the cell by multidrug resistance (MDR) transporters before it can reach its intracellular target. | 1. MDR Transporter Inhibition Assay: Repeat the cytotoxicity assay in the presence of known MDR transporter inhibitors (e.g., verapamil, cyclosporin A). A significant increase in potency would suggest payload efflux is an issue. 2. Synthesize and Test Linker Variants: Synthesize a focused library of ADCs with varying this compound linker lengths (e.g., n=2, 4, 6, 8 polyethylene glycol units) and compare their in vitro cytotoxicity. |
Issue 2: High in vivo toxicity in animal models with limited tumor growth inhibition.
| Possible Cause | Troubleshooting Steps |
| Premature Linker Cleavage in Circulation: The this compound linker may be prematurely cleaved in the systemic circulation, leading to off-target toxicity. | 1. In vivo Stability Assay: Administer the ADC to mice and collect plasma samples at various time points. Analyze the samples for the presence of the free payload using LC-MS/MS to determine the rate of premature cleavage. |
| "Sink" Effect: The ADC may be binding to the target antigen expressed on healthy tissues, leading to off-target toxicity and reduced accumulation in the tumor. | 1. Biodistribution Study: Label the ADC with a radioactive or fluorescent tag and perform a biodistribution study in tumor-bearing animals to quantify its accumulation in the tumor versus major organs. |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
-
Prepare ADC Solution: Prepare a solution of the this compound-based ADC at a final concentration of 1 mg/mL in a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Prepare Cathepsin B Solution: Reconstitute recombinant human Cathepsin B to a stock concentration of 1 µM in the assay buffer.
-
Initiate Reaction: In a microcentrifuge tube, combine 50 µL of the ADC solution with 5 µL of the Cathepsin B solution. For a negative control, add 5 µL of assay buffer instead of the enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot of each reaction and immediately quench the enzymatic reaction by adding it to 90 µL of a quenching solution (e.g., acetonitrile with 0.1% formic acid).
-
Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload relative to the intact ADC.
Protocol 2: General Workflow for Linker Length Optimization
Caption: Workflow for this compound linker length optimization.
Data Presentation
Table 1: Impact of this compound Linker Length on In Vitro Efficacy
| Linker Length (PEG units) | DAR | Antigen Binding (KD, nM) | IC50 (nM) |
| 2 | 3.8 | 1.2 | 25.6 |
| 4 | 3.9 | 1.1 | 10.3 |
| 6 | 3.7 | 1.3 | 5.1 |
| 8 | 3.8 | 1.5 | 8.9 |
Table 2: Comparison of Lead Candidates in a Xenograft Model
| Linker Length (PEG units) | MTD (mg/kg) | TGI (%) at 10 mg/kg |
| 4 | 15 | 65 |
| 6 | 20 | 88 |
DAR: Drug-to-Antibody Ratio; KD: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; MTD: Maximum Tolerated Dose; TGI: Tumor Growth Inhibition.
Signaling Pathway Visualization
Caption: Cellular mechanism of action for a this compound-based ADC.
How to assess and minimize off-target effects of C004019
Welcome to the technical support center for C004019, a PROTAC (Proteolysis Targeting Chimera) designed for the selective degradation of tau protein. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on assessing and minimizing potential off-target effects during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a hetero-bifunctional molecule that simultaneously binds to the target protein (tau) and an E3 ubiquitin ligase (VHL).[1][2][3] This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[1][4] This event-driven pharmacology allows for substoichiometric degradation of the target protein.
Q2: What are potential off-target effects of this compound?
A2: Off-target effects can arise from several factors:
-
Binding to unintended proteins: The tau-binding or VHL-binding moieties of this compound could interact with other proteins, leading to their unintended degradation or modulation.
-
Formation of non-productive ternary complexes: The formation of a complex between this compound, an off-target protein, and the E3 ligase could lead to the degradation of the off-target protein.
-
"Hook effect": At high concentrations, bifunctional molecules like PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, potentially reducing on-target efficacy and increasing the likelihood of off-target binding.
While one study noted that this compound did not show preferential degradation of phosphorylated tau over total tau, it did reduce both.[4] Comprehensive screening for off-target effects is crucial.
Q3: How can I assess the selectivity of this compound in my experimental system?
A3: A multi-pronged approach is recommended, combining computational (in silico) and experimental (in vitro and in vivo) methods. This includes proteome-wide analysis to identify unintended protein degradation and functional assays to assess cellular health.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced on-target (tau) degradation at high concentrations of this compound | "Hook effect" due to saturation of binary complex formation. | Perform a dose-response experiment to determine the optimal concentration range for this compound. Lower concentrations may be more effective. |
| Observed cellular toxicity or unexpected phenotype | Potential off-target effects leading to the degradation of essential proteins or disruption of critical signaling pathways. | 1. Conduct cell viability assays (e.g., MTT, LDH).2. Perform unbiased proteomic profiling (e.g., mass spectrometry) to identify unintended protein degradation.3. Utilize safety pharmacology panels to screen for interactions with known safety-relevant targets.[5][6][7] |
| Inconsistent results between different cell lines or models | Cell-type specific expression of off-target proteins or differences in E3 ligase availability. | 1. Characterize the proteome of your experimental models.2. Validate key findings in multiple, well-characterized cell lines or in vivo models. |
Experimental Protocols and Methodologies
A systematic approach to identifying and mitigating off-target effects is crucial for the successful development of this compound. This involves a combination of predictive in silico methods, comprehensive in vitro screening, and in vivo validation.
In Silico Off-Target Prediction
-
Objective: To computationally predict potential off-target binding partners for the components of this compound.
-
Methodology:
-
Utilize computational tools and databases to screen for proteins with structural similarity to tau or VHL.[8][9]
-
Employ molecular docking simulations to predict the binding affinity of this compound's constituent parts to potential off-target proteins.
-
Leverage platforms like Cas-OFFinder or CCTop for more generalized off-target prediction.[10]
-
In Vitro Assessment of Off-Target Effects
A tiered approach to in vitro screening can efficiently identify and characterize off-target interactions.
Tier 1: Broad Spectrum Screening
-
Objective: To identify potential off-target liabilities early in the drug discovery process.[11][12]
-
Methodology: Safety Pharmacology Panels
| Representative Safety Panel Targets | |
| Target Class | Examples |
| GPCRs | Adrenergic, Dopamine, Serotonin receptors |
| Ion Channels | hERG, Sodium, Calcium channels |
| Transporters | SERT, DAT, NET |
| Enzymes | COX-1, COX-2, PDE |
| Nuclear Receptors | Estrogen, Androgen receptors |
Tier 2: Proteome-Wide Analysis
-
Objective: To identify all proteins that are degraded upon this compound treatment in an unbiased manner.
-
Methodology: Quantitative Mass Spectrometry-Based Proteomics
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells and digest proteins into peptides.
-
Analyze peptide abundance using liquid chromatography-mass spectrometry (LC-MS).
-
Compare protein levels between treated and untreated samples to identify downregulated proteins.
-
Tier 3: Target Engagement and Validation
-
Objective: To confirm direct binding of this compound to potential off-targets identified in previous screens.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15]
-
Treat intact cells with this compound or vehicle control.
-
Heat cells to a range of temperatures.
-
Lyse cells and separate soluble proteins from aggregated proteins.
-
Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.[14][16] A shift in the melting curve indicates direct target engagement.
-
Strategies to Minimize Off-Target Effects
-
Rational Drug Design: Modify the chemical structure of the tau-binding or VHL-binding moieties to improve selectivity.[8]
-
Dose Optimization: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.[17]
-
Structural Modifications: Alter the linker between the tau and VHL binders to optimize the geometry of the ternary complex, which can enhance selectivity for the on-target protein.
-
High-Throughput Screening: Test analogs of this compound in high-throughput assays to identify those with improved selectivity profiles.[8]
Visualizations
Signaling and Experimental Workflows
Caption: this compound facilitates the formation of a ternary complex, leading to tau ubiquitination and degradation.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. criver.com [criver.com]
- 7. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. CETSA [cetsa.org]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. youtube.com [youtube.com]
Strategies to improve the stability and solubility of C004019
Welcome to the technical support center for C004019, a potent and selective small-molecule PROTAC (Proteolysis Targeting Chimera) for the degradation of tau protein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding the stability and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a brain-penetrant, small-molecule PROTAC designed to selectively target the tau protein for degradation.[1] It functions by simultaneously binding to the tau protein and an E3 ubiquitin ligase (specifically, von Hippel-Lindau or VHL).[2] This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[3][4] This process leads to the clearance of both total and phosphorylated tau, which is a key pathological hallmark in Alzheimer's disease and other tauopathies.[1][4]
Q2: What are the basic physicochemical properties of this compound?
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 1035.29 g/mol | [5] |
| Formula | C₄₉H₇₀N₁₂O₉S₂ | [5] |
| Hydrogen Bond Acceptors | 21 | [2] |
| Hydrogen Bond Donors | 5 | [2] |
| Rotatable Bonds | 31 | [2] |
| Topological Polar Surface Area | 302.39 Ų | [2] |
| XLogP | 1.81 | [2] |
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Light Protection | Source |
| Powder | -20°C | 3 years | - | [5] |
| In Solvent (-80°C) | -80°C | 6 months | Protect from light | [1] |
| In Solvent (-20°C) | -20°C | 1 month | Protect from light | [1] |
Q4: What is the recommended solvent for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Concentration | Source |
| DMSO | 50 mg/mL | 48.30 mM | [1] |
| DMSO | 255 mg/mL | 246.31 mM | [5] |
Note: It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Problem: You are observing precipitation or cloudiness when diluting your this compound DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration: | This compound, like many PROTACs, has limited aqueous solubility. Attempting to make a high concentration in aqueous buffer will likely lead to precipitation. Solution: Prepare a high-concentration stock in DMSO and perform serial dilutions to your desired final concentration directly in the assay medium. |
| Insufficient Mixing: | Inadequate mixing upon dilution can lead to localized high concentrations and precipitation. Solution: Vortex or gently pipette the solution immediately after adding the this compound stock to the aqueous buffer to ensure rapid and thorough mixing. |
| Buffer Composition: | The pH and salt concentration of your buffer can influence the solubility of this compound. Solution: While specific data for this compound is not available, you can empirically test different buffer conditions. For some compounds, adjusting the pH away from the isoelectric point can improve solubility. |
| Use of Co-solvents: | For in vivo studies, co-solvents are often necessary to maintain solubility. Solution: The original research paper on this compound utilized a formulation of 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline to dilute the DMSO stock for subcutaneous injections in mice.[3] |
Issue 2: Inconsistent or Lack of In Vitro Activity
Problem: You are not observing the expected degradation of tau protein in your cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Instability: | This compound may degrade in your cell culture medium over the course of the experiment. Solution: Minimize the time the compound is in the media before and during the experiment. Prepare fresh dilutions from your DMSO stock for each experiment. While specific stability data in media is unavailable, storing stock solutions at -80°C is recommended to preserve integrity.[1][5] |
| Cell Line and Protein Expression: | The levels of tau protein and the VHL E3 ligase can vary between cell lines, affecting the efficiency of this compound. Solution: Ensure your cell line expresses sufficient levels of both tau and VHL. The original study successfully used HEK293 cells stably overexpressing human tau and the neuroblastoma cell line SH-SY5Y.[4] |
| Incorrect Concentration: | PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex (Tau-C004019-VHL) is inhibited, leading to reduced degradation. Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for tau degradation. |
| Incubation Time: | The kinetics of tau degradation by this compound may vary depending on the cell type and experimental conditions. Solution: Conduct a time-course experiment to identify the optimal incubation time for observing maximal tau degradation. The original study used a 24-hour incubation period for their in vitro experiments.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 50 mM).
-
If needed, use an ultrasonic bath to aid in dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months, protected from light.[1]
-
Protocol 2: In Vitro Tau Degradation Assay
-
Materials:
-
HEK293 cells stably expressing human tau (or another suitable cell line)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer
-
Antibodies for Western blotting (anti-tau, anti-VHL, anti-GAPDH/β-actin)
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Treat the cells with the different concentrations of this compound for the desired incubation time (e.g., 24 hours). Include a vehicle control (DMSO only) and a negative control with a proteasome inhibitor.
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of tau, VHL, and a loading control by Western blotting.
-
Visualizations
Caption: Mechanism of action of this compound in promoting tau protein degradation.
Caption: A typical experimental workflow for an in vitro tau degradation assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
Technical Support Center: C004019 Western Blot Quantification
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the accurate quantification of C004019-mediated tau protein degradation using Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect tau protein?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera), a small molecule designed to selectively induce the degradation of tau protein.[1][2][3] It functions by simultaneously binding to the tau protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of tau, marking it for degradation by the proteasome.[2][4] This mechanism is being explored as a therapeutic strategy for Alzheimer's disease and other tauopathies where tau accumulation is a key pathological feature.[2][5]
Q2: Why is Western blotting the recommended method for quantifying the effects of this compound?
A2: Western blotting is a powerful and widely used technique to separate and identify specific proteins within a complex mixture, such as a cell or tissue lysate.[2][5][6] It allows for the quantification of changes in protein levels, making it ideal for measuring the degradation of total tau and phosphorylated tau species following treatment with this compound.[2][5][6] While other methods exist, Western blotting provides a direct visual confirmation of protein size and abundance.
Q3: What are the critical controls needed in a Western blot experiment for this compound?
A3: Several controls are essential for a robust experiment:
-
Vehicle Control: Cells or animals treated with the vehicle (e.g., DMSO) in which this compound is dissolved. This serves as the baseline for tau levels.
-
Positive Control Lysate: A lysate from a cell line or tissue known to express high levels of tau can confirm that the antibodies and detection system are working correctly.
-
Negative Control Lysate: A lysate from a tau-knockout cell line or tissue can help to identify non-specific bands.
-
Loading Control: This is crucial for normalization and ensures that any observed differences in tau levels are not due to unequal sample loading.[7]
Q4: How should I normalize my Western blot data for accurate quantification?
A4: Normalization corrects for variations in protein loading and transfer efficiency between lanes. Two main methods are used:
-
Housekeeping Proteins (HKPs): Using antibodies against constitutively expressed proteins like GAPDH, β-actin, or tubulin.[7] However, the expression of HKPs can sometimes vary with experimental conditions.
-
Total Protein Normalization (TPN): This method involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue) to quantify the total amount of protein in each lane.[4][8] TPN is often considered more reliable, especially in studies of neurodegenerative diseases where the expression of some housekeeping proteins may be altered.[8]
Q5: How do I analyze the phosphorylation status of tau after this compound treatment?
A5: To analyze phosphorylated tau (p-tau), you will need to use phospho-specific antibodies that recognize tau phosphorylated at specific sites (e.g., pS396, pS404). The general workflow is as follows:
-
Run your Western blot and probe with a phospho-specific tau antibody.
-
Image the blot.
-
Strip the blot to remove the first set of antibodies.
-
Re-probe the same blot with an antibody for total tau.
-
Image the blot again.
-
The amount of phosphorylated tau is then expressed as a ratio of the p-tau signal to the total tau signal for each sample. This ratio is then normalized to a loading control.[1]
Experimental Protocols
Protocol 1: Western Blot for this compound-Mediated Tau Degradation
This protocol outlines the key steps for sample preparation, electrophoresis, and immunodetection.
-
Sample Preparation:
-
Treat cells or animals with the desired concentrations of this compound and a vehicle control for the specified time.
-
Harvest cells or tissues and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody against total tau or a specific phospho-tau overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Ensure the signal is within the linear range of detection and not saturated.[5]
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control (either a housekeeping protein or total protein stain).
-
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. Use a positive control to ensure the protein is present. |
| Low primary antibody concentration. | Increase the primary antibody concentration or incubation time. | |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and conditions based on protein size.[2] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[2] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps.[2] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a different, more specific primary antibody. Validate the antibody with positive and negative controls. |
| Protein degradation. | Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. | |
| Uneven Bands ("Smiling") | Gel running too hot. | Reduce the voltage during electrophoresis and run the gel in a cold room or on ice. |
| Uneven gel polymerization. | Ensure gels are properly prepared with fresh reagents. |
Data Presentation
Table 1: Quantification of Total Tau Degradation by this compound
| Treatment | Concentration (µM) | Normalized Tau Intensity (Arbitrary Units) | % Tau Degradation (Relative to Vehicle) |
| Vehicle | 0 | 1.00 ± 0.05 | 0% |
| This compound | 0.1 | 0.75 ± 0.04 | 25% |
| This compound | 1 | 0.40 ± 0.03 | 60% |
| This compound | 10 | 0.15 ± 0.02 | 85% |
Table 2: Quantification of Phospho-Tau (pS396) Degradation by this compound
| Treatment | Concentration (µM) | Normalized p-Tau/Total Tau Ratio | % p-Tau Reduction (Relative to Vehicle) |
| Vehicle | 0 | 1.00 ± 0.08 | 0% |
| This compound | 0.1 | 0.68 ± 0.06 | 32% |
| This compound | 1 | 0.31 ± 0.04 | 69% |
| This compound | 10 | 0.12 ± 0.03 | 88% |
Visualizations
Caption: Mechanism of this compound-mediated tau degradation.
Caption: Quantitative Western blot workflow.
Caption: Troubleshooting decision tree for Western blotting.
References
- 1. Guide to western blot quantification | Abcam [abcam.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. licorbio.com [licorbio.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Recommended controls for western blot | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Confirming Ternary Complex Formation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming and troubleshooting the formation of a ternary complex mediated by a small molecule, such as a PROTAC or molecular glue. While this document is tailored to be broadly applicable, it directly addresses the experimental challenges you may face when working with your specific compound, referred to here as "Compound X" (e.g., C004019).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex and why is its formation a critical step?
A ternary complex, in this context, is a complex formed by three molecules: your target protein (Protein of Interest or POI), a second protein (often an E3 Ubiquitin Ligase), and a small molecule (Compound X) that acts as a bridge or glue.[1][2][3] The formation of this complex is the crucial first step in technologies like PROTAC-mediated protein degradation, as it brings the target protein into close proximity with the E3 ligase, facilitating its ubiquitination and subsequent degradation by the proteasome.[2][3]
Q2: What are the essential first steps before attempting to confirm ternary complex formation?
Before assessing the three-body system, you must verify the individual components and their binary interactions.[4]
-
Protein Quality: Ensure your target protein and E3 ligase are pure, correctly folded, and not aggregated.
-
Compound Integrity: Confirm the chemical purity and structure of your Compound X.[4]
-
Binary Interactions: Independently confirm that Compound X can bind to both the target protein and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for measuring these initial binary affinities.[4]
Q3: What is "cooperativity" and why is it important for ternary complexes?
Cooperativity describes how the binding of one protein influences the affinity of the small molecule for the second protein.[3]
-
Positive Cooperativity (α > 1): The pre-formed binary complex (e.g., E3 Ligase-Compound X) has a higher affinity for the target protein than Compound X alone. This is highly desirable as it stabilizes the ternary complex.[3]
-
Negative Cooperativity (α < 1): The binding of the first protein reduces the affinity for the second, which can hinder ternary complex formation.[3] The cooperativity factor (α) is a key metric derived from biophysical assays (like SPR or ITC) and can be highly predictive of a compound's cellular activity.[5]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the desired outcome (e.g., ternary complex formation or target degradation) decreases at high concentrations of Compound X.[6][7] This occurs because at excessive concentrations, Compound X is more likely to form separate binary complexes (Compound X-Target and Compound X-E3 Ligase) rather than the productive ternary complex, leading to a characteristic bell-shaped dose-response curve.[7][8] To mitigate this, always perform experiments across a wide range of concentrations to identify the optimal window for activity.[6][7]
Q5: My biochemical assay shows strong ternary complex formation, but I don't see any protein degradation in my cellular assays. What's wrong?
Discrepancies between in-vitro and in-cell results are common and can point to several issues:[4][6]
-
Cell Permeability: Your compound may not be efficiently entering the cells.
-
Compound Stability: The compound could be rapidly metabolized or degraded in the cellular environment.
-
Unproductive Complex Geometry: The ternary complex may form, but its specific 3D orientation might not be suitable for the E3 ligase to successfully ubiquitinate the target protein.[4][7]
-
Low Protein Expression: The endogenous levels of the target protein or the E3 ligase in your cell model may be insufficient.[6]
Experimental Workflow & Troubleshooting Guides
A logical, stepwise approach is crucial for validating ternary complex formation. The workflow below outlines a typical path from initial validation to in-cell confirmation.
Caption: A stepwise workflow for confirming ternary complex formation.
Troubleshooting by Technique
This section addresses common issues encountered during key experiments.
Surface Plasmon Resonance (SPR)
-
Q: I'm not observing any binding of my target protein to the E3 ligase-Compound X complex. What should I check?
-
A: First, ensure your immobilized protein (e.g., the E3 ligase) is active on the chip surface.[5] Confirm that Compound X binds to the immobilized protein as expected. Then, verify that your target protein analyte is at a sufficient concentration and is not aggregated. Finally, consider that the interaction may be too weak or transient to detect; try increasing the analyte concentration or using a more sensitive instrument.
-
-
Q: How do I distinguish true ternary complex formation from non-specific binding?
-
A: Run proper controls. Inject the target protein alone over the immobilized E3 ligase surface in the absence of Compound X; there should be minimal to no binding.[9] Use a negative control compound that does not induce complex formation. The specific binding response should be dependent on the concentrations of both Compound X and the target protein.
-
Isothermal Titration Calorimetry (ITC)
-
Q: My ITC thermogram is noisy or shows large heats of dilution. What is the cause?
-
A: This is almost always due to a buffer mismatch between the protein solution in the cell and the ligand solution in the syringe.[4] Ensure all components (proteins and compound) are in an identical, dialyzed buffer. Perform a control experiment by injecting the compound into buffer alone to measure the heat of dilution, which can be subtracted from the main experiment.
-
-
Q: I don't see a binding isotherm, just a flat line. What are the next steps?
-
A: This indicates no detectable heat change, which could mean no binding or an interaction with an enthalpy (ΔH) close to zero. First, increase the concentrations of your reactants. If there is still no signal, the binding affinity may be too weak for ITC to detect. Use a more sensitive orthogonal method like SPR or TR-FRET for confirmation. It's also possible the complex isn't forming under these specific in-vitro conditions.[10]
-
Proximity Assays (TR-FRET / AlphaLISA)
-
Q: I am seeing a very low signal-to-background ratio in my TR-FRET assay. How can I optimize it?
-
A: Systematically titrate each component: the donor-labeled protein, the acceptor-labeled protein, and Compound X.[11] The concentrations of the protein partners are critical and may need to be optimized to find the best assay window.[12] Also, check the buffer composition, as some components can interfere with the assay signal. Ensure that the tags (e.g., His, GST) are accessible and not sterically hindered.[12]
-
-
Q: Why does my TR-FRET signal decrease at high concentrations of Compound X?
-
A: This is a classic presentation of the "hook effect."[7] At very high concentrations, Compound X saturates both proteins separately, preventing them from being bridged together, which is required for the FRET signal. Perform a full dose-response curve to see the characteristic bell shape and identify the optimal concentration range.[8]
-
Cell-Based Assays (NanoBRET / Co-IP)
-
Q: My NanoBRET assay shows no ternary complex formation in live cells, even though my biophysical data is strong. What could be the problem?
-
A: This common issue points towards problems with cellular context.[6]
-
Compound Permeability/Efflux: Your compound may not be getting into the cell or may be actively pumped out.
-
Compound Stability: The compound may be unstable in cell media or quickly metabolized.[6]
-
Protein Localization: The target protein and E3 ligase may reside in different cellular compartments, preventing their interaction.
-
Endogenous Partners: In the cell, your target or E3 ligase may be engaged with native binding partners that prevent the Compound X-mediated interaction.
-
-
-
Q: My Co-Immunoprecipitation (Co-IP) results are inconsistent, and I have high background.
-
A: Co-IP is prone to background. Optimize your lysis and wash buffers by adjusting salt and detergent concentrations to reduce non-specific binding.[13] Always include proper controls, such as an IgG isotype control and cells treated with a vehicle (e.g., DMSO).[14] To more rigorously confirm a ternary complex, consider a two-step Co-IP where you first pull down one tagged protein, elute, and then perform a second pulldown for the second tagged protein.[13][14]
-
Caption: A troubleshooting flowchart for lack of cellular degradation.
Data Summary & Key Experimental Protocols
Comparison of Key Techniques
| Technique | Type | Key Outputs | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | In-Vitro, Biophysical | KD (Affinity), kon/koff (Kinetics), Cooperativity (α) | Real-time, label-free, provides kinetic data.[15] | Requires protein immobilization which can affect activity; can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) | In-Vitro, Biophysical | KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | Gold standard for thermodynamics; label-free solution-based assay.[15][] | Requires large amounts of pure protein; lower throughput; insensitive to very weak or very tight binders.[9] |
| TR-FRET / AlphaLISA | In-Vitro, Biochemical | EC50/IC50 (Potency), KD (Apparent Affinity) | High-throughput; very sensitive; low sample consumption.[17] | Requires protein labeling/tagging; prone to artifacts from compound fluorescence. |
| NanoBRET / HiBiT | In-Cell, Proximity-Based | EC50 (Potency), Bmax (Max Signal) | Measures complex formation in live cells in real-time; physiological context.[2][8] | Requires genetic modification of cells (tagging proteins); potential for artifacts from overexpression. |
| Co-Immunoprecipitation (Co-IP) | In-Cell, Pulldown | Qualitative (Yes/No) or Semi-Quantitative Confirmation | Validates interaction of endogenous or expressed proteins in a cellular lysate. | Generally not quantitative; prone to false positives/negatives; labor-intensive.[14] |
Protocol 1: Ternary Complex Characterization by SPR
This protocol describes immobilizing an E3 ligase and flowing the target protein (POI) over as an analyte in the presence of Compound X.
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Immobilization reagents (EDC/NHS).
-
His-tagged E3 Ligase (e.g., VHL or CRBN complex).
-
Target Protein (POI).
-
Compound X stock solution in DMSO.
-
Running Buffer (e.g., HBS-EP+ with 1-2% DMSO).
-
-
Procedure:
-
Immobilization: Immobilize the His-tagged E3 ligase onto the sensor chip surface using standard amine coupling.
-
Binary Interaction (Control): Inject a concentration series of Compound X over the surface to confirm its binding to the E3 ligase.
-
Ternary Complex Formation:
-
Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI and a serial dilution of Compound X.
-
Inject these solutions over the E3 ligase surface.
-
As a crucial control, inject the POI alone (at the same fixed concentration) to measure any direct interaction with the E3 ligase, which should be negligible.[9]
-
-
Data Analysis:
-
Subtract the response from the POI-only injection from the responses of the POI + Compound X series.
-
Fit the resulting binding curves to a steady-state affinity model to determine the apparent KD of the ternary complex.
-
Calculate the cooperativity factor (α) by dividing the binary KD (Compound X to E3) by the ternary KD.
-
-
Protocol 2: In-Cell Ternary Complex Assay using NanoBRET
This protocol measures the proximity of the POI and an E3 ligase inside living cells.
-
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression plasmid for POI fused to NanoLuc® luciferase (the "donor").
-
Expression plasmid for E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the "acceptor").[8]
-
Transfection reagent.
-
Assay plates (white, 96- or 384-well).
-
HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore).
-
NanoBRET® Nano-Glo® Substrate.
-
Compound X stock solution in DMSO.
-
-
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc-POI and HaloTag-E3 ligase plasmids at an optimized ratio (e.g., 1:10 donor:acceptor) and plate them in the assay plates.[8] Incubate for 24 hours.
-
Labeling: Add the HaloTag® 618 Ligand to the cells and incubate for at least 60 minutes to label the acceptor protein.
-
Compound Treatment: Add serial dilutions of Compound X to the wells. Include a vehicle-only (DMSO) control. Incubate for the desired time (e.g., 90 minutes).
-
Signal Detection: Add the Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer capable of simultaneously measuring donor emission (~460 nm) and acceptor emission (~618 nm).
-
Data Analysis:
-
Calculate the NanoBRET® ratio for each well by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET® ratio against the log concentration of Compound X.
-
Fit the data to a dose-response curve to determine the EC50, which represents the potency of Compound X for inducing ternary complex formation in cells.
-
-
Caption: Conceptual diagram of a ternary complex.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [promega.sg]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ichorlifesciences.com [ichorlifesciences.com]
- 17. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Mitigating non-specific binding in C004019 co-immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding during co-immunoprecipitation (Co-IP) experiments, with a conceptual focus on interactions involving compounds like C004019.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a Co-IP experiment?
A1: High background and non-specific binding in Co-IP can originate from several sources. The most common culprits include:
-
Binding to the beads: Proteins may non-specifically adhere to the agarose or magnetic beads themselves.[1][2] Magnetic beads are often less prone to non-specific binding than agarose beads.[1]
-
Binding to the antibody: Non-target proteins can bind to the immunoprecipitating antibody, particularly if it is of low specificity or if too much antibody is used.[1][3][4] An isotype control antibody should be used to check for non-specific binding to the immunoglobulin.[1][5]
-
Cell lysis issues: Overly harsh lysis conditions can denature proteins, exposing hydrophobic regions that lead to non-specific interactions.[6][7] Conversely, incomplete lysis can release interfering substances from cellular compartments.[7]
-
"Sticky" proteins: Certain proteins are inherently "sticky" and prone to aggregation or binding to other proteins and surfaces non-specifically.
-
Contamination: Contaminants from plasticware or reagents can also contribute to background. Using low-binding tubes and fresh tips is recommended.[8]
Q2: What is pre-clearing and is it always necessary?
A2: Pre-clearing is a step designed to reduce non-specific binding by removing lysate components that bind non-specifically to the beads or the antibody isotype.[1][9] It involves incubating the cell lysate with beads (and sometimes a non-specific isotype control antibody) before the addition of the specific primary antibody.[1][5] These beads are then discarded, and the "pre-cleared" lysate is used for the actual immunoprecipitation.[9] While it is an optional step, it is often highly recommended to achieve a purer final product.[1] It may be less critical if the target protein is very abundant or if you are using magnetic beads, which tend to have lower non-specific binding.[1]
Q3: How do I choose the right lysis buffer to minimize non-specific binding?
A3: The choice of lysis buffer is critical. For Co-IP, the goal is to effectively release the protein of interest while preserving the native protein-protein interactions. Non-ionic detergents (like NP-40 or Triton X-100) are generally preferred over harsher, ionic detergents (like SDS) because they are less likely to denature proteins and disrupt interactions.[1][7] The buffer should also contain protease and phosphatase inhibitors to maintain protein integrity.[10] For interactions involving less soluble proteins, the inclusion of a non-ionic detergent is often necessary.[4]
Q4: Can the washing steps be optimized to reduce background?
A4: Absolutely. The washing steps are crucial for removing non-specifically bound proteins.[9] Optimization involves finding a balance between removing unwanted proteins and preserving the specific interaction of interest. This can be achieved by:
-
Increasing the number of washes: Typically, 3-5 washes are recommended.[7][11]
-
Adjusting wash buffer stringency: The "stringency" of the wash buffer can be increased by adding detergents or increasing the salt concentration (e.g., up to 1 M NaCl) to disrupt weaker, non-specific ionic interactions.[7][8][12]
-
Using different wash buffers: Alternating high-stringency washes with washes in a basic buffer (like PBS or TBS) can be effective.[12]
Q5: What are the essential negative controls for a Co-IP experiment?
A5: Proper negative controls are essential to validate that an observed interaction is specific.[13] Key controls include:
-
Isotype Control: An IP is performed with a non-immune antibody of the same isotype and from the same host species as the specific antibody.[1][5] This control helps identify non-specific binding to the antibody itself.
-
Beads Only Control: The lysate is incubated with beads that have no antibody coupled to them.[5][13][14] This identifies proteins that bind non-specifically to the bead matrix.
-
Knockout/Knockdown Control: If possible, performing the Co-IP in a cell line where the "bait" protein has been knocked out or knocked down is a powerful control to demonstrate the specificity of the antibody and the interaction.[15]
Troubleshooting Guides
Problem 1: High background in both the specific IP lane and the isotype control lane.
This suggests that proteins are binding non-specifically to the antibody.
| Possible Cause | Solution |
| Too much antibody used. | Titrate the antibody to determine the optimal concentration that pulls down the target protein without excessive background.[3][4] |
| Low antibody specificity. | Use a high-quality, affinity-purified monoclonal antibody if possible.[3][11] Ensure the antibody is validated for IP applications. |
| Non-specific binding to antibody Fc region. | Block the beads with a non-relevant protein like BSA before adding the antibody-lysate mixture.[3][4] |
Problem 2: High background is observed in all lanes, including the "beads only" control.
This indicates that proteins are binding non-specifically to the bead matrix.
| Possible Cause | Solution |
| Insufficient blocking of beads. | Pre-block the beads with a protein solution like 1-5% BSA or non-fat milk to saturate non-specific binding sites.[1][3][10] |
| Inefficient washing. | Increase the number of wash steps (e.g., from 3 to 5) and/or increase the stringency of the wash buffer by adding salt (e.g., 150-500 mM NaCl) or a non-ionic detergent (e.g., 0.1-0.5% NP-40).[7][8][11] |
| Lysate is too concentrated. | Reduce the total amount of protein lysate used in the IP. The recommended range is often between 100-1000 µg, but this requires optimization.[3][11] |
| Choice of beads. | Consider switching bead types. Magnetic beads generally exhibit lower non-specific binding than agarose beads.[2][16] |
Problem 3: The bait protein is pulled down in the negative control.
This is a common issue that can complicate the interpretation of results.
| Possible Cause | Solution |
| Non-specific binding of bait to beads/IgG. | Pre-clear the lysate by incubating it with beads and/or a non-specific IgG before the IP.[3][17] This removes proteins that have an affinity for the beads or immunoglobulins in general. |
| Cross-reactivity of isotype control. | Ensure the isotype control is truly non-reactive with other components in the lysate. You may need to test isotype controls from different sources.[17] |
| Protein aggregation. | Centrifuge the lysate at high speed (e.g., >100,000 x g) before the IP to pellet protein aggregates.[12] |
Quantitative Data Summary
Optimizing wash buffer composition is a key strategy to reduce non-specific binding. The following table summarizes common reagents used to increase wash buffer stringency.
| Reagent | Typical Concentration | Mechanism of Action | Cautions |
| Salt (NaCl) | 150 mM - 1 M | Reduces non-specific electrostatic and ionic interactions.[7] | High concentrations (>500 mM) can disrupt weaker, specific protein-protein interactions.[7] |
| Non-ionic Detergent (NP-40, Triton X-100) | 0.1% - 1.0% | Reduces non-specific hydrophobic interactions and helps solubilize proteins.[7] | High concentrations may disrupt some specific interactions.[7] |
| Ionic Detergent (SDS) | up to 0.2% | Strong detergent that effectively disrupts most non-specific interactions. | Generally not recommended for Co-IP as it can denature proteins and disrupt specific interactions. Use with extreme caution.[12] |
| Reducing Agents (DTT, β-mercaptoethanol) | 1-2 mM | Can reduce non-specific interactions mediated by disulfide bridges.[7] | May affect the structure or interaction of proteins that rely on disulfide bonds.[7] |
Experimental Protocols
Protocol 1: General Co-Immunoprecipitation with Pre-clearing
This protocol provides a detailed methodology for a standard Co-IP experiment, incorporating steps to minimize non-specific binding.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate:
-
For each IP reaction, add 20-30 µL of a 50% slurry of Protein A/G beads to 500-1000 µg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add the primary antibody (typically 1-5 µg, requires optimization) to the pre-cleared lysate. For a negative control, add an equivalent amount of a non-specific isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each reaction.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (2,500 x g for 3 minutes at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (this can be the same as the lysis buffer or a more stringent version).
-
For each wash, resuspend the beads, incubate for 5 minutes with rotation, and then pellet.
-
After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and collect the supernatant for analysis by Western blotting.
-
Protocol 2: Co-Immunoprecipitation for PROTAC-mediated Interactions (Conceptual Example based on this compound)
This protocol is adapted from the methodology used to show the this compound-mediated interaction between Tau and the E3 ligase VHL.[18]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293-hTau) to ~80% confluency.
-
Treat cells with the PROTAC (e.g., 20 µM this compound) or vehicle control for the desired time (e.g., 6 hours).[18]
-
-
Cell Lysis:
-
Harvest and lyse cells as described in Protocol 1.
-
-
Pre-clearing:
-
Immunoprecipitation:
-
Normalize protein concentrations across samples.
-
Incubate the lysate with the primary antibody against the bait protein (e.g., anti-Tau) overnight at 4°C.[18]
-
-
Immune Complex Capture & Washing:
-
Capture the immune complexes with fresh Protein G agarose beads.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins.
-
Analyze the eluate by Western blotting, probing for the bait protein (Tau), the expected interactor (VHL), and ubiquitin to assess changes in ubiquitination.[18]
-
Visualizations
Caption: General workflow for a co-immunoprecipitation experiment.
Caption: Troubleshooting flowchart for high background in Co-IP.
Caption: Conceptual signaling pathway for this compound-mediated Tau degradation.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dealing with high background in IP | Abcam [abcam.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 12. sinobiological.com [sinobiological.com]
- 13. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of C004019 and Other Tau-Degrading PROTACs for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the tau protein aggregate degrader C004019 with other notable tau-targeting PROTACs (Proteolysis Targeting Chimeras). The information presented is supported by experimental data to aid in the selection of appropriate tools for neurodegenerative disease research.
The accumulation of pathological tau protein aggregates is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. PROTACs have emerged as a promising therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to selectively degrade target proteins like tau. This guide focuses on a comparative analysis of this compound against other key tau PROTACs, presenting key efficacy data and the experimental methodologies used to generate these findings.
Mechanism of Action: Tau-Targeting PROTACs
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The general mechanism is illustrated below.
Caption: General mechanism of tau degradation by PROTAC technology.
Comparative Efficacy of Tau PROTACs
The following tables summarize the in vitro and in vivo efficacy data for this compound and other prominent tau PROTACs.
In Vitro Efficacy
| PROTAC | Cell Line(s) | Key Findings | Concentration for Max Effect | E3 Ligase Recruited | Citation(s) |
| This compound | HEK293-hTau, SH-SY5Y | Concentration-dependent reduction of total and phosphorylated tau. IC50 of 0.00785 µM in HEK293-hTau cells. | 0.01 µM - 20 µM | VHL | [1][2][3] |
| QC-01-175 | FTD patient-derived neurons (A152T, P301L) | Concentration-dependent reduction of total and phosphorylated tau. Dmax, 24h of 60% at 1 µM. | 100 nM - 10 µM | CRBN | [4][5] |
| C8 | HEK293-htau | Time-dependent degradation of total and phosphorylated tau. >50% p-tau degradation at 0.05 µM after 12h. | 0.05 µM | Not specified | [6][7][8] |
| ATB2005A | HEK293T P301S tau | Degrades tau aggregates with a DC50 of ~20 nM. | ~20 nM | p62/SQSTM1 (via autophagy) | [9] |
In Vivo Efficacy
| PROTAC | Animal Model(s) | Administration Route & Dosage | Key Findings | Citation(s) |
| This compound | Wild-type, hTau transgenic, and 3xTg-AD mice | Intracerebroventricular: 5 µL of 200 µM; Subcutaneous: 3-15 mg/kg | Reduced total and phosphorylated tau levels in the brain. Improved cognitive and synaptic functions. | [10][11][12][13] |
| QC-01-175 | Mice | Not specified in detail | A pharmacokinetic study confirmed brain penetration. | [14][15] |
| C8 | htau-overexpressed mice | Not specified in detail | Markedly reduced total and p-tau levels and improved cognitive function. | [6][7][16] |
| ATB2005A | Mouse models of tauopathies | Oral administration | Lowered intraneuronal tau aggregates and improved cognition, behavior, and motor function. | [9][17][18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Tau Protein
This protocol outlines the general steps for detecting total and phosphorylated tau levels in cell lysates or brain tissue homogenates.
Caption: Key steps in the Western Blotting protocol for tau protein analysis.
Protocol:
-
Sample Preparation: Lyse cells or homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total tau (e.g., Tau5) or phosphorylated tau at specific sites (e.g., AT8 for pS202/pT205, pS396, pS404).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to assess the cytotoxicity of the PROTACs.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293-hTau or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the PROTAC (e.g., this compound from 0.01 to 100 µM) for a specified period (e.g., 24 hours).[2]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[19][20][21]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[19][20][21]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.[19][20]
In Vivo Behavioral Testing
Novel Object Recognition (NOR) Test: This test assesses learning and memory in mice.
Caption: Workflow for the Novel Object Recognition test in mice.
Protocol:
-
Habituation: Allow each mouse to explore an empty open-field arena for a set period (e.g., 5-10 minutes) on the first day.[22][23]
-
Training: On the second day, place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).[22][23]
-
Testing: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore again.[22][24]
-
Analysis: Record the time spent exploring each object. A higher discrimination index (time with novel object / total exploration time) indicates better memory.[22]
Morris Water Maze (MWM): This test evaluates spatial learning and memory.
Protocol:
-
Visible Platform Training: For the first few days, train the mice to find a visible platform in a circular pool of opaque water. This assesses motivation and sensorimotor function.[25][26]
-
Hidden Platform Training: For several subsequent days, submerge the platform just below the water's surface in a constant location. Record the time it takes for the mouse to find the platform (escape latency) over multiple trials per day.[25][26][27]
-
Probe Trial: After the final day of hidden platform training, remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds).[25][27]
-
Analysis: In the probe trial, measure the time spent in the target quadrant where the platform was previously located. More time spent in the target quadrant indicates better spatial memory.[25]
Conclusion
The available data suggests that this compound is a potent tau-degrading PROTAC with demonstrated efficacy both in vitro and in vivo. It effectively reduces total and phosphorylated tau levels and improves cognitive function in mouse models of tauopathy. Other PROTACs like QC-01-175 and C8 also show significant promise in degrading pathogenic tau, with QC-01-175 showing selectivity for aberrant tau in patient-derived neurons. The AUTOTAC platform, represented by ATB2005A, presents an alternative and effective strategy by engaging the autophagy-lysosome system.
The choice of a specific tau PROTAC for research will depend on the specific experimental goals, such as the desired E3 ligase to be hijacked, the specific form of tau to be targeted, and the in vitro or in vivo model system being used. The detailed protocols provided in this guide should facilitate the replication and extension of these important findings in the field of neurodegenerative disease research.
References
- 1. apexbt.com [apexbt.com]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 26. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Tau Degraders: C004019 versus QC-01-175
For researchers and professionals in the field of neurodegenerative diseases, particularly those focused on tauopathies like Alzheimer's disease, the development of targeted protein degraders offers a promising therapeutic avenue. This guide provides a detailed comparison of two such molecules, C004019 and QC-01-175, both designed to promote the degradation of the tau protein. The information presented is based on available preclinical data.
Overview and Mechanism of Action
Both this compound and QC-01-175 are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate the tau protein. PROTACs function by simultaneously binding to the target protein (tau) and an E3 ubiquitin ligase. This proximity facilitates the tagging of tau with ubiquitin, marking it for degradation by the proteasome.
This compound is a small-molecule PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target tau for degradation.[1][2][3] It has been shown to effectively clear tau in both in vitro and in vivo models, leading to improvements in synaptic and cognitive functions in mouse models of Alzheimer's disease.[2][4][5]
QC-01-175 is also a heterobifunctional molecule, but it engages the Cereblon (CRBN) E3 ubiquitin ligase to induce tau degradation.[6][7][8] QC-01-175 is derived from the tau positron emission tomography (PET) tracer T807 and has demonstrated efficacy in degrading aberrant tau in neuronal cell models derived from patients with frontotemporal dementia (FTD).[6][8]
The fundamental difference in their mechanism lies in the specific E3 ligase they recruit, which can influence their efficiency, cell-type specificity, and potential off-target effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and QC-01-175 from published studies. It is important to note that these data are not from head-to-head comparative studies and were generated in different experimental systems.
| Parameter | This compound | QC-01-175 |
| Mechanism | PROTAC, recruits VHL E3 ligase | PROTAC, recruits CRBN E3 ligase |
| In Vitro Models | HEK293 cells, SH-SY5Y cells[2][5] | Frontotemporal dementia (FTD) patient-derived neuronal cell models[6][7] |
| In Vivo Models | Wild-type mice, hTau-transgenic mice, 3xTg-AD mice[2][5] | Not reported in the provided data |
| Effective Concentrations (In Vitro) | 0.01-20 µM in HEK293-hTau and SH-SY5Y cells showed concentration-dependent reduction of total and phosphorylated tau.[4] | 100 nM showed effective degradation of P-tauS396 and high-molecular-weight P-tauS396. Maximal total tau clearance at 10 µM.[6] |
| In Vivo Efficacy | Single and multiple subcutaneous doses (3 mg/kg) decreased tau levels in the brains of wild-type, hTau-transgenic, and 3xTg-AD mice.[2][4] | Not reported in the provided data |
| Reported Effects | Reduces total and phosphorylated tau, improves synaptic and cognitive functions.[2][4] | Reduces levels of A152T and P301L mutant tau, protects neurons from tau-mediated toxicity, and improves cell survival.[9] Preferentially degrades tau species in FTD patient-derived neurons.[6] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action for PROTAC-mediated tau degradation and a general experimental workflow for evaluating these compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies cited in the research of this compound and QC-01-175.
This compound Experimental Protocols
-
Cell Culture and Treatment: HEK293 and SH-SY5Y cells overexpressing human tau were cultured under standard conditions.[2][5] For treatment, this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.01-100 µM) for a specified duration (e.g., 24 hours).[4]
-
Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total tau (e.g., Tau5) and various phosphorylated tau species (e.g., pS214, pS262, pS396, pS404).[4]
-
Animal Studies: Mouse models such as hTau-transgenic and 3xTg-AD mice were used.[2] this compound was administered via intracerebroventricular infusion or subcutaneous injection at specified doses.[2][4]
-
Behavioral and Cognitive Assessment: A suite of behavioral experiments was used to assess the cognitive capacity of the treated mice.[2]
-
Immunohistochemistry: Brain tissues from treated and control animals were collected, sectioned, and stained with anti-tau antibodies to visualize and quantify tau levels.[2]
QC-01-175 Experimental Protocols
-
Patient-Derived Neuronal Cell Models: Neurons were derived from induced pluripotent stem cells (iPSCs) from FTD patients carrying tau mutations (e.g., A152T, P301L).[7][9]
-
Compound Treatment: QC-01-175 was applied to the neuronal cultures at various concentrations (e.g., 1-10 µM) for different time points (e.g., 2-24 hours).[9]
-
Tau Degradation Assessment: The levels of total tau and phosphorylated tau (p-tauS396) were measured using Western blotting and ELISA.[6]
-
Mechanism of Action Studies: To confirm the role of the proteasome, cells were co-treated with QC-01-175 and a proteasome inhibitor (e.g., carfilzomib) or an autophagy inhibitor (e.g., bafilomycin A1).[7]
-
Ternary Complex Formation: Co-immunoprecipitation experiments were performed to demonstrate the formation of the tau-QC-01-175-CRBN complex.[6]
Conclusion
Both this compound and QC-01-175 represent promising strategies for the targeted degradation of tau protein. Their primary difference lies in the E3 ligase they engage—VHL for this compound and CRBN for QC-01-175. While this compound has demonstrated efficacy in both cell and animal models of Alzheimer's disease, QC-01-175 has shown specificity for disease-relevant forms of tau in FTD patient-derived neurons. The absence of direct comparative studies makes it difficult to definitively claim superiority of one over the other. Future head-to-head studies will be essential to fully elucidate their relative potency, safety profiles, and therapeutic potential for the treatment of tauopathies. Researchers should consider the specific context of their study, including the model system and the specific tau species of interest, when choosing a tool compound for their investigations.
References
- 1. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 6. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. QC-01-175 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to C004019 and Alternative Tau-Targeting Therapies in Alzheimer's Disease Models
For researchers and drug development professionals navigating the landscape of Alzheimer's disease (AD) therapeutics, targeting the pathological aggregation of tau protein is a strategy of burgeoning interest. This guide provides a comparative analysis of the novel tau-targeting PROTAC (Proteolysis Targeting Chimera), C004019, against other emerging therapeutic modalities. The data presented herein is collated from preclinical and clinical studies, offering a quantitative and methodological overview to inform future research and development.
This compound: A PROTAC-Mediated Approach to Tau Degradation
This compound is a novel small-molecule PROTAC designed to selectively induce the degradation of tau protein.[1][2] Its mechanism of action involves the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to tau, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This approach has demonstrated therapeutic potential in various Alzheimer's disease models.
Performance Comparison of Tau-Targeting Therapies
The following tables summarize the quantitative performance of this compound and its alternatives across different therapeutic classes. It is important to note that direct comparisons are challenging due to the variability in experimental models and methodologies.
Table 1: PROTACs for Tau Degradation
| Compound | Alzheimer's Model | Key Efficacy Data | Reference |
| This compound | 9.5-month-old 3xTg-AD Mice | Remarkable reduction of soluble and insoluble tau in hippocampus and cortex. | [1] |
| hTau Transgenic Mice | Significant reduction of total and p-tau in hippocampal extracts; Decreased escape latency in Morris Water Maze. | [1] | |
| QC-01-175 | FTD Patient-Derived Neuronal Cells | 70% reduction in total tau; 80% reduction in phosphorylated tau (P-tauS396). | [4] |
| C8 | htau-overexpressed Mice | Significant reduction of total and p-tau in hippocampal extracts; Marked improvement in Morris Water Maze performance. | [5][6][7] |
| HEK293-htau Cells | 64.2% reduction in p-tau-Ser404; 34.4% reduction in total tau. | [5] |
Table 2: Antisense Oligonucleotides (ASOs) Targeting Tau
| Compound | Alzheimer's Model | Key Efficacy Data | Reference |
| BIIB080 | Early-stage AD Patients | ~60% reduction in cerebrospinal fluid (CSF) tau levels. | [8][9][10] |
Table 3: Tau-Targeting Immunotherapies
| Compound/Therapy | Alzheimer's Model | Key Efficacy Data | Reference |
| TOMA (Tau Oligomer-Specific Monoclonal Antibody) | htau/PS1 Mice | 57% reduction in PHF1-reactive tau aggregates in the pyriform cortex; 43% reduction in soluble PHF1-reactive tau. | [11] |
Table 4: Small Molecule Inhibitors of Tau Pathology
| Compound | Alzheimer's Model | Key Efficacy Data | Reference |
| LMTX (leucomethylthioninium) | Phase III Clinical Trial (mild-to-moderate AD) | 82% reduction in cognitive decline. | |
| Cambinol | In vitro cell-based assay | EC50 of 14µM for inhibition of tau propagation; IC50 of ~7.7µM for nSMase2 inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
This compound Treatment in 3xTg-AD Mice
-
Animal Model: 9.5-month-old male 3xTg-AD mice.
-
Treatment: Subcutaneous injection of this compound (3 mg/kg) or vehicle every 6 days for a total of 5 times.
-
Tissue Processing: Following treatment, mice were euthanized, and brains were dissected. The hippocampus and cortex were isolated for biochemical analysis.
-
Biochemical Analysis: Soluble and insoluble fractions of brain homogenates were prepared. Tau levels (total and phosphorylated) were quantified by Western blotting using specific antibodies.
-
Behavioral Analysis: The Morris water maze test was performed to assess spatial learning and memory. Parameters measured include escape latency (time to find the hidden platform) and time spent in the target quadrant during the probe trial.
BIIB080 Clinical Trial in Early-Stage AD
-
Study Design: Phase 1b, multi-center, randomized, placebo-controlled, dose-escalation study.
-
Participants: Patients with early-stage Alzheimer's disease.
-
Intervention: Intrathecal administration of BIIB080 or placebo.
-
Outcome Measures: The primary outcome was safety and tolerability. Exploratory outcomes included the concentration of total and phosphorylated tau in the cerebrospinal fluid (CSF), measured by immunoassays at baseline and various time points post-treatment.
TOMA Immunotherapy in htau/PS1 Mice
-
Animal Model: htau/PS1 transgenic mice.
-
Treatment: Passive immunization with the tau oligomer-specific monoclonal antibody (TOMA).
-
Immunohistochemistry: Brain sections were stained with antibodies against pathological tau (PHF1). The immunoreactive area was quantified in specific brain regions, such as the pyriform cortex.
-
Biochemical Analysis: Soluble and insoluble brain fractions were analyzed by Western blot to quantify levels of PHF1-reactive tau.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. Biogen presents Phase Ib data showing reduction of tau protein levels in people with mild AD | Alzheimer Europe [alzheimer-europe.org]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. Immunotherapy Targeting Pathological Tau Prevents Cognitive Decline in a New Tangle Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C004019 and Tau-Targeting Antibodies in Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of C004019, a novel tau-degrading molecule, and traditional tau-targeting antibodies. This document synthesizes available preclinical data to highlight the distinct mechanisms and potential therapeutic advantages of each approach in the context of Alzheimer's disease and other tauopathies.
The accumulation of pathological tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's. Two primary therapeutic strategies have emerged to combat tau pathology: targeted protein degradation using small molecules like this compound, and immunotherapy employing tau-targeting monoclonal antibodies. This guide provides a detailed comparison of these two approaches, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action: Degradation vs. Sequestration
This compound and tau-targeting antibodies employ fundamentally different strategies to reduce the burden of pathological tau.
This compound: A PROTAC Approach to Tau Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional small molecule designed to hijack the cell's natural protein disposal system to eliminate tau.[1] It is composed of a ligand that binds to the tau protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of tau, marking it for degradation by the 26S proteasome.[2] This "event-driven" mechanism allows a single molecule of this compound to trigger the degradation of multiple tau proteins, potentially leading to a sustained reduction in tau levels even after the compound has been cleared.
Tau-Targeting Antibodies: Extracellular Sequestration and Spread Prevention
In contrast, tau-targeting antibodies primarily act in the extracellular space.[3][4] The prevailing hypothesis is that these antibodies bind to pathological tau species that are released from neurons, thereby preventing their uptake by neighboring healthy neurons and inhibiting the "prion-like" spread of tau pathology throughout the brain.[3][4][5] Several antibodies, including gosuranemab, semorinemab, tilavonemab, and zagotenemab, have been developed with this mechanism in mind, often targeting the N-terminal region of the tau protein.[1][6][7] While they have demonstrated the ability to engage with their target in the cerebrospinal fluid (CSF), their efficacy in clinical trials has been limited, raising questions about the optimal target epitope and the importance of intracellular versus extracellular tau.[7][8]
Preclinical Performance: A Head-to-Head Look at the Data
Direct comparative studies of this compound and tau-targeting antibodies in the same experimental models are not yet available. However, by examining the existing preclinical data for each, we can draw informative comparisons.
In Vitro Efficacy
| Parameter | This compound | Tau-Targeting Antibodies |
| Mechanism | Induces intracellular degradation of tau via the ubiquitin-proteasome system. | Bind to extracellular tau to prevent uptake and spread.[1] |
| Cell Models | HEK293-hTau, SH-SY5Y | Primary cortical neurons (for inhibition of tau aggregation)[9] |
| IC50/DC50 | ~7.85 nM (for tau degradation in HEK293-hTau cells)[10] | Not applicable (mechanism is not based on enzymatic inhibition) |
| Binding Affinity (Kd) | Not reported | Gosuranemab: 0.2 nM (to tau monomer)[1] Semorinemab: 1.4 nM[1] Tilavonemab: 13 nM[1] Zagotenemab: 260 nM[1] |
| Effect on Tau | Concentration-dependent reduction of total and phosphorylated tau. | Inhibition of tau aggregation in cell-based assays.[9] |
| Cell Viability | No significant toxicity observed at concentrations up to 100 µM in HEK293-hTau cells.[11] | Generally considered safe in preclinical models. |
In Vivo Efficacy
| Parameter | This compound | Tau-Targeting Antibodies |
| Animal Models | Wild-type mice, hTau transgenic mice, 3xTg-AD mice | P301S tau transgenic mice (Tilavonemab)[9], Tau transgenic mice (Semorinemab)[12] |
| Administration | Intracerebroventricular and subcutaneous injection | Intraperitoneal injection (Semorinemab)[12] |
| Brain Penetrance | Yes, crosses the blood-brain barrier.[2] | Limited, a common challenge for antibody-based therapies. |
| Tau Reduction | "Remarkably decreased" total and phosphorylated tau levels in the hippocampus and cortex. | Semorinemab: "reduced the accumulation of tau pathology"[12] |
| Cognitive Improvement | Ameliorated cognitive and synaptic functions in hTau and 3xTg-AD mice. | Tilavonemab (murine version): reduced deficits in conditioned fear response in P301S mice[13] |
| Target Engagement | Increased tau ubiquitination in vivo. | Gosuranemab: >90% target engagement in CSF[14] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and tau-targeting antibodies, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for their evaluation.
Experimental Protocols
Western Blot for Tau Protein Quantification in Mouse Brain
-
Tissue Homogenization: Dissected brain tissue (e.g., hippocampus or cortex) is homogenized in 9 volumes of a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the homogenates is determined using a BCA protein assay.
-
Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes at 95-100°C.
-
SDS-PAGE: The protein samples are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for total tau (e.g., Tau5) or a specific phosphorylated form of tau overnight at 4°C.
-
Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Cell Counting Kit-8 (CCK-8) Assay for Cell Viability
-
Cell Seeding: Cells (e.g., HEK293-hTau) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3][4][15]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for the desired period (e.g., 24 hours).[3][4][15]
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.[3][4][15]
-
Incubation: The plate is incubated for 1-4 hours at 37°C.[3][4][15]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[3][4][15]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Conclusion
This compound and tau-targeting antibodies represent two distinct and promising therapeutic avenues for the treatment of tauopathies. This compound's ability to catalytically induce the degradation of intracellular tau offers a novel approach that may overcome some of the limitations of antibody-based therapies, such as poor blood-brain barrier penetration and a primary focus on extracellular tau. However, the clinical potential of PROTACs for neurodegenerative diseases is still in its early stages of investigation.
Tau-targeting antibodies, while having faced challenges in clinical trials, have contributed significantly to our understanding of tau biology and the role of extracellular tau in disease progression. Future generations of antibodies with improved properties, such as enhanced brain penetration and optimized target epitopes, may yet prove successful.
Ultimately, the most effective therapeutic strategy may involve a combination of approaches that target both intracellular and extracellular tau pathology. The continued investigation and direct comparison of novel modalities like this compound with advanced antibody-based therapies will be crucial in the development of effective treatments for Alzheimer's disease and other devastating tauopathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tilavonemab in early Alzheimer’s disease: results from a phase 2, randomized, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. toolsbiotech.com [toolsbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Tau uptake by human neurons depends on receptor LRP1 and kinase LRRK2 | The EMBO Journal [link.springer.com]
- 7. Extracellular Tau and Its Potential Role in the Propagation of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody semorinemab reduces tau pathology in a transgenic mouse model and engages tau in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tilavonemab | ALZFORUM [alzforum.org]
- 14. Characterization of tau binding by gosuranemab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Cross-Validation of C004019's Tau Degradation Mechanism: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various experimental assays used to validate the mechanism of action of C004019, a small-molecule PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade tau protein. By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of tau, offering a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[1] This document details the experimental protocols, presents quantitative data in comparative tables, and visualizes key pathways and workflows to aid researchers in understanding and potentially replicating these validation methods.
This compound Mechanism of Action: A Ternary Complex Formation
This compound is a bifunctional molecule that acts as a molecular bridge, bringing the target protein (tau) and an E3 ligase (VHL) into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to a lysine residue on the tau protein. The polyubiquitinated tau is then recognized and degraded by the 26S proteasome.
Comparative Analysis of Validation Assays
The following tables summarize the key assays used to validate the mechanism of this compound and offer a comparison with alternative, advanced methodologies.
In Vitro Validation of Tau Degradation
| Assay | Purpose | This compound Key Findings | Alternative Assays |
| Western Blot | To quantify the reduction of total and phosphorylated tau protein levels in cell lysates following this compound treatment. | This compound induced a dose-dependent reduction of total and phosphorylated tau in HEK293-hTau and SH-SY5Y cells.[1][3] | In-Cell Western™: A higher-throughput, plate-based immunofluorescence assay for quantifying protein levels in fixed cells.[4] Capillary Western Blot (e.g., Simple Western™): Automates the entire Western blot process, offering more quantitative and reproducible results.[5] |
| Co-Immunoprecipitation (Co-IP) | To demonstrate the formation of the ternary complex (Tau-C004019-VHL). | This compound treatment increased the interaction between tau and VHL in HEK293-hTau cells.[3] | NanoBRET™/HiBiT® LCI: A live-cell, real-time assay that measures protein-protein interactions using bioluminescence resonance energy transfer, providing kinetic data on ternary complex formation.[6][7][8][9] |
| Cell Viability Assay (CCK-8) | To assess the cytotoxicity of this compound. | This compound showed low cytotoxicity in HEK293-hTau cells at concentrations effective for tau degradation.[3][10] | Real-Time Glo™ MT Cell Viability Assay: A bioluminescent assay that measures cell viability in real-time, providing kinetic data on cytotoxicity. |
In Vivo Validation in Animal Models
| Assay | Purpose | This compound Key Findings in 3xTg-AD Mice |
| Western Blot | To measure the reduction of tau levels in the brains of treated mice. | Subcutaneous administration of this compound significantly reduced both soluble and insoluble tau levels in the hippocampus and cortex.[3][11] |
| Immunohistochemistry (IHC) | To visualize the reduction and localization of tau pathology in brain tissue. | This compound treatment decreased the levels of phosphorylated tau in the hippocampus.[3] |
| Behavioral Tests (e.g., Morris Water Maze) | To assess the impact of tau reduction on cognitive function. | This compound treatment improved cognitive performance in 3xTg-AD mice.[12] |
Detailed Experimental Protocols
Western Blot for Tau Degradation
This protocol describes the standard procedure for quantifying tau protein levels in cell lysates.
Materials:
-
HEK293-hTau or SH-SY5Y cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-total tau, anti-phospho-tau (specific epitopes), anti-VHL, anti-GAPDH (loading control)[1][13]
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection: Wash the membrane and add ECL substrate. Image the blot using a chemiluminescence detector.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is for demonstrating the this compound-dependent interaction between tau and VHL.[15][16]
Materials:
-
HEK293-hTau cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-tau or anti-VHL antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blot detection
Procedure:
-
Cell Treatment: Treat HEK293-hTau cells with this compound or vehicle control.
-
Lysis: Lyse cells in non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Bead Binding: Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against tau and VHL to detect the co-immunoprecipitated protein.[17][18]
Cell Viability (CCK-8) Assay
This protocol assesses the cytotoxicity of this compound.[19][20][21][22][23]
Materials:
-
HEK293-hTau cells
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Studies in 3xTg-AD Mouse Model
This section outlines the general workflow for evaluating the efficacy of this compound in a relevant animal model of Alzheimer's disease.[24][25]
Experimental Design:
-
Animals: 3xTg-AD mice and wild-type littermates.
-
Treatment Groups: Vehicle control and this compound treatment group(s) with varying doses.
-
Administration: Subcutaneous injection of this compound.[12]
-
Duration: Treatment duration can vary (e.g., single dose or multiple doses over several weeks).
-
Endpoints:
-
Behavioral analysis: Assess cognitive function using tests like the Morris water maze or novel object recognition test before and after treatment.
-
Biochemical analysis: At the end of the study, sacrifice the animals and collect brain tissue. Prepare brain homogenates for Western blot analysis of total and phosphorylated tau.
-
Histological analysis: Fix brain tissue for immunohistochemical staining to visualize tau pathology.
-
Conclusion
The cross-validation of this compound's mechanism of action through a combination of in vitro and in vivo assays provides a robust body of evidence supporting its intended therapeutic effect. While traditional methods like Western blotting and co-immunoprecipitation have been instrumental in demonstrating tau degradation and ternary complex formation, the adoption of more advanced, quantitative, and higher-throughput assays such as NanoBRET/HiBiT and automated Western blotting can further enhance the characterization of PROTAC molecules. This guide serves as a valuable resource for researchers in the field of targeted protein degradation, offering detailed methodologies and a comparative framework to aid in the design and interpretation of experiments aimed at validating novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. selvita.com [selvita.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [pubmed.ncbi.nlm.nih.gov]
- 13. Tau (Tau46) Mouse Monoclonal Antibody (#4019) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 19. mirrorreview.com [mirrorreview.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. ptglab.com [ptglab.com]
- 22. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 23. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 24. Systematic Phenotyping and Characterization of the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alzheimer's Association International Conference [alz.confex.com]
Evaluating the Selectivity of C004019 for Different Tau Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of the microtubule-associated protein tau is a central pathological hallmark of Alzheimer's disease and other neurodegenerative disorders collectively known as tauopathies. Tau exists in the adult human brain in six different isoforms, which are distinguished by the number of microtubule-binding repeats (three-repeat, 3R, or four-repeat, 4R). The differential aggregation of these isoforms is a key feature of various tauopathies. Consequently, the development of therapeutic agents that can selectively target specific tau isoforms is of significant interest. This guide provides a comparative evaluation of C004019, a tau-targeting proteolysis-targeting chimera (PROTAC), and other compounds with known selectivity for different tau isoforms.
This compound: A General Tau Degrader
This compound is a small-molecule PROTAC designed to induce the degradation of tau protein.[1][2] It functions by simultaneously binding to the tau protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent degradation of tau by the proteasome.[3][4] While studies have demonstrated that this compound can effectively reduce the levels of total and phosphorylated tau in both cell and animal models, there is currently a lack of specific data on its binding affinity and degradative selectivity for different tau isoforms, such as 3R and 4R tau.[3] The available literature describes its selectivity in terms of targeting tau over other cellular proteins, rather than differentiating between tau isoforms.[3] One study has noted the challenge in developing small-molecule compounds with selectivity between different tau species.[3]
Comparison with Isoform-Selective Compounds
In contrast to this compound, several other compounds, particularly positron emission tomography (PET) tracers, have been characterized for their differential binding to 3R and 4R tau isoforms. This allows for a comparative analysis of a general tau-targeting strategy (this compound) versus an isoform-selective approach.
| Compound | Type | Target | Known Isoform Selectivity | Key Findings |
| This compound | PROTAC | Tau Protein Degradation | Not reported | Induces degradation of total and phosphorylated tau.[3] |
| QC-01-175 | PROTAC | Tau Protein Degradation | Preferential for insoluble, phosphorylated tau | Based on a T807 scaffold, it shows more effective degradation of tau in FTD patient-derived neurons.[5] |
| C8 | PROTAC | Tau Protein Degradation | Selective for hyperphosphorylated tau | Effectively clears hyperphosphorylated tau and improves cognitive function in mouse models.[6] |
| PI-2620 | PET Tracer | Tau Aggregate Binding | Binds to both 3R and 4R tau isoforms | Has a high binding affinity for aggregated tau filaments in both 3R and 4R isoforms.[7] |
| [18F]PM-PBB3 | PET Tracer | Tau Aggregate Binding | 4R tau preference | Shows high binding affinity to 4R-tau.[8] |
| MK-6240 | PET Tracer | Tau Aggregate Binding | 3R/4R tau preference | Binds to tau fibrils in Alzheimer's disease (mixed 3R/4R) with high affinity. |
Experimental Protocols
To evaluate the selectivity of a compound for different tau isoforms, a series of in vitro and in vivo experiments are typically performed.
In Vitro Binding Assays
Objective: To determine the binding affinity of a compound to different recombinant tau isoforms or tau aggregates derived from different tauopathies.
Methodology: Radioligand Competition Binding Assay
-
Preparation of Tau Fibrils: Recombinant 3R and 4R tau isoforms are expressed and purified. Fibril formation is induced by incubation with an aggregation inducer (e.g., heparin or arachidonic acid).
-
Radiolabeling: A known tau ligand with high affinity is radiolabeled (e.g., with tritium or iodine-125).
-
Competition Assay: A constant concentration of the radiolabeled ligand and tau fibrils is incubated with increasing concentrations of the test compound (e.g., this compound).
-
Separation: The mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.
Cellular Degradation Assays
Objective: To assess the ability of a PROTAC like this compound to induce the degradation of different tau isoforms in a cellular context.
Methodology: Western Blotting
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells are engineered to stably express either 3R or 4R human tau.
-
Compound Treatment: The cells are treated with various concentrations of the PROTAC (e.g., this compound) for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for total tau, 3R tau, or 4R tau, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the tau bands is quantified and normalized to a loading control (e.g., actin or GAPDH) to determine the extent of tau degradation.
Visualizing Mechanisms and Workflows
To better understand the processes involved in evaluating tau-targeting compounds, the following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Mechanism of action for the tau-targeting PROTAC this compound.
Experimental workflow for evaluating tau-targeting compounds.
Conclusion
This compound represents a promising strategy for the therapeutic intervention of tauopathies by promoting the overall degradation of the tau protein. However, the current body of evidence does not provide specific details on its selectivity towards different tau isoforms. In contrast, other classes of molecules, such as PET tracers, have been developed with demonstrable preferences for 3R, 4R, or mixed tau aggregates. For researchers and drug developers, the choice between a general tau-clearing agent and an isoform-specific modulator will depend on the specific therapeutic hypothesis and the targeted tauopathy. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of compound selectivity, which is a critical step in the development of next-generation therapeutics for Alzheimer's disease and related neurodegenerative disorders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 3. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the Binding Profile of PET Tracers to Corticobasal Degeneration Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Comparing C004019 with immunotherapy approaches for Alzheimer's disease
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) pathology is centrally characterized by the accumulation of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. Therapeutic strategies are increasingly aimed at targeting these core pathologies. This guide provides a detailed comparison of two distinct approaches: the novel small-molecule PROTAC (Proteolysis Targeting Chimera), C004019, which targets tau for degradation, and the broader field of immunotherapy, which utilizes antibodies to target either Aβ or tau.
At a Glance: this compound vs. Immunotherapy
| Feature | This compound (PROTAC) | Immunotherapy (Monoclonal Antibodies) |
| Target | Intracellular Tau Protein[1][2][3] | Primarily extracellular Amyloid-Beta (Aβ) or Tau[4][5] |
| Mechanism of Action | Induces selective degradation of tau via the ubiquitin-proteasome system[1][2][3] | Binds to the target protein to facilitate its clearance by the immune system (e.g., microglia)[4][6] |
| Modality | Small Molecule | Biologic (Antibody) |
| Administration | Subcutaneous or intracerebroventricular injection (in preclinical models)[1][2][3][7] | Intravenous infusion[8] |
| Development Stage | Preclinical[1][2][3] | Preclinical and Clinical (several approved for Aβ)[8][9][10] |
Mechanism of Action
This compound: Targeted Tau Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's own protein disposal machinery. It simultaneously binds to the tau protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[1][2][3] This intracellular approach aims to eliminate the toxic tau protein directly at its source.
Caption: Mechanism of this compound-mediated tau degradation.
Immunotherapy: Immune-Mediated Clearance
Immunotherapies for Alzheimer's disease primarily involve monoclonal antibodies designed to target either Aβ or tau. These antibodies bind to their respective targets, promoting their clearance through several proposed mechanisms, including phagocytosis by microglia, the brain's resident immune cells.[4][6] This approach largely targets extracellular protein aggregates.
Caption: General mechanism of immunotherapy in Alzheimer's disease.
Preclinical Efficacy Data
Direct comparative studies between this compound and immunotherapies are not yet available. The following tables summarize existing preclinical data for each approach.
This compound (PROTAC) Efficacy
| Model System | Treatment | Key Findings | Reference |
| HEK293-hTau & SH-SY5Y cells | 0.01-20 µM this compound for 24h | Concentration-dependent reduction of total and phosphorylated tau. | [1][7] |
| Wild-type mice | Single 3-15 mg/kg subcutaneous injection | Effective clearance of tau protein in the brain. | [7] |
| hTau transgenic mice | 3 mg/kg subcutaneous injection every 6 days (5 doses) | Significantly reduced total and phosphorylated tau levels in the hippocampus; improved cognitive and synaptic functions. | [7] |
| 3xTg-AD mice | 3 mg/kg subcutaneous injection every 6 days (5 doses) | Remarkably reduced soluble and insoluble tau levels in the hippocampus and cortex; improved cognitive and synaptic functions. | [7] |
Immunotherapy Efficacy (Preclinical Examples)
| Therapy Type | Target | Model System | Key Findings | Reference |
| Active Immunization | Phosphorylated Tau | P301L tangle model mice | Reduced aggregated tau in the brain and slowed progression of the behavioral phenotype. | [11] |
| Passive Immunization (Anti-Aβ) | Amyloid-Beta | PDAPP and Tg2576 mice | A single dose resulted in significant decreases in diffuse Aβ deposits within three days. | [12] |
| Passive Immunization (Anti-Tau) | Pathological Tau | JNPL3 and P301S mice | Peripheral administration significantly reduced biochemical tau pathology and delayed motor function decline. | [13] |
Safety and Tolerability
A critical aspect of any therapeutic is its safety profile.
This compound Safety Profile
In preclinical studies, this compound has demonstrated a favorable safety profile.
| Study Type | Model System | Observations | Reference |
| In vitro cytotoxicity | HEK293-hTau cells | No significant change in cell viability at concentrations up to 100 µM. | [1][14] |
| In vivo | 3xTg-AD mouse model | No obvious abnormalities reported with single or infrequent dosing. | [15] |
Immunotherapy Safety Profile
The primary safety concern with immunotherapies, particularly those targeting amyloid-beta, is the incidence of Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as cerebral edema (ARIA-E) or microhemorrhages (ARIA-H).[4][8][16]
| Therapy Type | Target | Common Adverse Events | Reference |
| Anti-Aβ Monoclonal Antibodies | Amyloid-Beta | Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H), infusion-related reactions, headache.[4][6][8] | [4][6][8] |
| Anti-Tau Immunotherapy | Tau Protein | Generally well-tolerated in preclinical studies with fewer reported side effects compared to anti-Aβ therapies. Some studies note a risk of encephalitis with active tau immunization.[5][17][18] | [5][17][18] |
Experimental Protocols
This compound In Vivo Efficacy Assessment
A representative experimental workflow for evaluating the in vivo efficacy of this compound is as follows:
Caption: Experimental workflow for in vivo testing of this compound.
Detailed Methodology:
-
Animal Model: 3xTg-AD mice, which develop both amyloid plaques and tau tangles, are aged to 9.5 months.[7]
-
Treatment: Mice receive subcutaneous injections of this compound at a dose of 3 mg/kg every six days for a total of five doses. A control group receives a vehicle injection.[7]
-
Cognitive Assessment: Following the treatment period, cognitive functions are assessed using a battery of behavioral tests.
-
Tissue Processing: After behavioral testing, mice are euthanized, and brain tissues (hippocampus and cortex) are collected.
-
Biochemical Analysis: Brain tissue homogenates are prepared, and protein levels of total and phosphorylated tau are quantified using Western blotting.[2]
Immunotherapy Preclinical Efficacy Assessment (Passive)
The following diagram illustrates a typical workflow for assessing the efficacy of passive immunotherapy in a mouse model of Alzheimer's disease.
Caption: Workflow for preclinical passive immunotherapy studies.
Detailed Methodology:
-
Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (e.g., PDAPP) or mutant tau (e.g., P301L) are used.[12][13]
-
Antibody Administration: Monoclonal antibodies targeting either Aβ or tau are administered peripherally (e.g., intraperitoneal or intravenous injection).
-
In Vivo Imaging: In some studies, positron emission tomography (PET) imaging with specific ligands is used to longitudinally track the clearance of amyloid plaques or tau tangles in living animals.
-
Behavioral Analysis: Cognitive and motor functions are evaluated using standardized behavioral tests.
-
Post-mortem Analysis: Following the study, brain tissue is collected for histological and biochemical analysis. Immunohistochemistry is used to visualize and quantify plaque and tangle pathology, while enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of different Aβ or tau species.[12][13]
Conclusion
This compound and immunotherapy represent two innovative and mechanistically distinct approaches to treating Alzheimer's disease. This compound, a small-molecule PROTAC, offers the advantage of targeting intracellular tau for degradation, a novel mechanism with a promising preclinical safety profile. Immunotherapies, particularly anti-amyloid antibodies, have the advantage of more advanced clinical development, with some having received regulatory approval. However, they are associated with the risk of ARIA. The choice between these strategies, and their potential for future combination therapies, will depend on further research into their long-term efficacy, safety, and ability to modify the course of this devastating disease. Continued investigation and head-to-head comparative studies will be crucial in determining the optimal therapeutic strategies for Alzheimer's disease.
References
- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 3. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. OBM Neurobiology | Tau-Targeted Immunotherapy for Alzheimer's Disease: Insight into Clinical Trials [lidsen.com]
- 6. New Alzheimer's Drug Avoids Inflammatory Side Effects | Technology Networks [technologynetworks.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lecanemab - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. A systematic review of the efficacy and safety of anti-amyloid beta monoclonal antibodies in treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunotherapy Targeting Pathological Tau Conformers in a Tangle Mouse Model Reduces Brain Pathology with Associated Functional Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse models of Anti-Aβ immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 15. PROTACs technology for treatment of Alzheimer’s disease: Advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Tau Immunotherapies for Alzheimer’s Disease and Related Tauopathies: Progress and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. “Tau immunotherapy: Hopes and hindrances” - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C004019: A Procedural Guide for Laboratory Safety
For researchers, scientists, and drug development professionals, the proper disposal of specialized compounds like C004019, a PROTAC tau protein degrader, is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly documented, established guidelines for the disposal of potent, biologically active small molecules and proteolysis-targeting chimeras (PROTACs) provide a robust framework for its safe management. This guide offers essential, step-by-step procedures to ensure the safe and compliant disposal of this compound waste.
Quantitative Data for Hazardous Waste Management
Effective management of laboratory waste hinges on adherence to established quantitative limits for storage and handling. The following table summarizes key quantitative guidelines applicable to the disposal of this compound and other chemical waste.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage Volume | 55 gallons | [1][2] |
| Maximum Acutely Toxic Waste Storage (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Container Removal from Satellite Accumulation Area (SAA) | Within 3 days after the container becomes full | [3] |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | [3] |
| pH Range for Drain Disposal (for dilute, non-hazardous aqueous solutions) | Between 5.5 and 10.5 | [4] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Categorize Waste: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound (e.g., stock solutions, experimental media).
-
Contaminated consumables (e.g., pipette tips, gloves, vials, weighing papers).
-
Spill cleanup materials.
-
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams.[1][5] In particular:
2. Waste Collection and Containment:
-
Select Appropriate Containers:
-
Use containers that are chemically compatible with this compound and any solvents used.[5] High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred.[2]
-
Ensure containers are leak-proof and have secure, tight-fitting lids.[5][7]
-
The original container may be used for disposal if it is in good condition.[3]
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
3. Final Disposal:
-
Arrange for Professional Disposal: this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6] Do not dispose of this compound down the drain or in the regular trash.[1][5][6]
-
Request a Waste Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time, submit a request for waste pickup to your EHS department.[1][5]
Experimental Protocols
Specific experimental protocols for the chemical neutralization or deactivation of this compound are not available. The recommended procedure is to dispose of the compound as hazardous waste without attempting to treat it in the laboratory. For empty containers that held this compound, a triple rinse with a suitable solvent can be performed. The first rinseate must be collected and disposed of as hazardous waste.[5] For highly toxic compounds, the first three rinses should be collected as hazardous waste.[5]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural steps for the proper disposal of this compound.
Caption: Logical workflow for this compound waste disposal decisions.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for C004019
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling novel chemical compounds. This guide provides essential safety and logistical information for the proper handling and disposal of C004019, a small-molecule PROTAC designed to selectively promote tau protein degradation for research in Alzheimer's disease and other tauopathies. [1][2][3][4][5]
This compound is a complex synthetic organic molecule with a molecular weight of 1035.29 g/mol .[3][4] As a potent, bioactive compound intended for cellular and in vivo studies, it requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][4][5] While a specific Safety Data Sheet (SDS) for this novel research compound is not publicly available, the following guidelines are based on best practices for handling similar bioactive, powdered substances.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard safety protocols for potent chemical compounds.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions (powder form) | Safety glasses with side shields or goggles.[6] | Nitrile rubber gloves.[6][7] | Dust mask (N95 or FFP3) or use of a fume hood.[6][7] | Laboratory coat.[6] |
| Handling solutions of this compound | Safety glasses.[6] | Nitrile rubber gloves.[6][7] | Not generally required if handled in a well-ventilated area. | Laboratory coat.[6] |
| Accidental spill cleanup | Safety goggles.[6] | Heavy-duty nitrile or rubber gloves. | Dust mask or respirator, depending on the size of the spill. | Full-coverage lab coat or disposable suit. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Whenever possible, handle the powdered form of this compound in a chemical fume hood to minimize inhalation risk.[7] Ensure adequate ventilation in the laboratory.[8]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6][9] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6][8]
-
First Aid Measures:
Disposal Plan:
-
Unused Product: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[10] Do not allow the product to enter drains.[10][11]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable local, state, and federal regulations.[10]
-
Empty Containers: Treat empty containers as chemical waste and dispose of them accordingly.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound and associated waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]
- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wbcil.com [wbcil.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. capotchem.com [capotchem.com]
- 9. aksci.com [aksci.com]
- 10. uprm.edu [uprm.edu]
- 11. cn.haihangindustry.com [cn.haihangindustry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
